2-Bromo-4-ethylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQIYFRDYZABHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Bromo-4-ethylpyrimidine (CAS 195708-66-8)
[1][2]
Executive Summary
This compound is a halogenated pyrimidine scaffold characterized by a reactive bromine atom at the C2 position and an ethyl group at the C4 position.[1] It serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and receptor antagonists. The C2-bromine acts as a versatile electrophilic handle for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
The following data consolidates experimental and predicted properties based on structural analogs (e.g., 2-bromo-4-methylpyrimidine), as specific experimental data for this CAS is limited in public registries.
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 195708-66-8 |
| Molecular Formula | |
| Molecular Weight | 187.04 g/mol |
| Structure | Pyrimidine ring substituted with Br at C2 and Ethyl at C4 |
| Physical State | Liquid (at room temperature) |
| Boiling Point (Predicted) | ~225–235 °C (760 mmHg) / ~100–110 °C (10 mmHg) |
| Density (Predicted) | ~1.48 – 1.52 g/cm³ |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Low solubility in water.[2] |
| Stability | Stable under standard conditions; store under inert gas (Ar/N2) away from light. |
Synthetic Methodologies (Expertise & Experience)
The synthesis of 2-bromo-4-alkylpyrimidines requires careful regiocontrol to ensure the alkyl group is installed at C4 and the halogen at C2. The most robust "modern" route avoids the formation of the 6-hydroxy byproduct common in classical Pinner syntheses.
A. The Enaminone Cyclization Route (Preferred)
This pathway is favored for its regioselectivity and scalability. It utilizes an enaminone precursor derived from 2-pentanone.
Step 1: Enaminone Formation Reaction of 2-pentanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone intermediate ((E)-1-(dimethylamino)pent-1-en-3-one).
-
Critical Control Point: Temperature must be controlled to prevent polymerization of the vinyl ketone species.
Step 2: Cyclization to 2-Aminopyrimidine The enaminone is condensed with guanidine nitrate (or carbonate) in the presence of a base (e.g., NaOEt) to form 2-amino-4-ethylpyrimidine .
-
Why Guanidine? Guanidine provides the N-C-N fragment of the pyrimidine ring. The amino group at C2 is a stable precursor for the bromine.
Step 3: Sandmeyer-Type Bromination The 2-amino group is converted to the 2-bromo substituent via diazotization.
-
Reagents: Sodium nitrite (
), Hydrobromic acid ( ), and elemental Bromine ( ) or CuBr. -
Mechanism: Formation of the diazonium salt followed by nucleophilic displacement by bromide.[3]
B. Visualization of Synthetic Logic
Caption: Step-wise synthesis of this compound via the enaminone-guanidine cyclization pathway.
Reactivity Profile & Applications
The chemical utility of this compound stems from the distinct reactivity of the C2-Bromine bond.
A. Nucleophilic Aromatic Substitution ( )
The pyrimidine ring is electron-deficient, making the C2 position highly susceptible to nucleophilic attack.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Typically requires a base (DIPEA,
) and polar aprotic solvent (DMSO, DMF, NMP) at elevated temperatures (80-120°C). -
Application: This reaction is the primary method for installing the "hinge-binding" motif in kinase inhibitors.
B. Palladium-Catalyzed Cross-Coupling
The C2-Br bond is an excellent partner for Pd-catalyzed reactions.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the aromatic system.
-
Buchwald-Hartwig: Amination with sterically hindered amines that fail under standard
conditions.
C. Visualization of Reactivity
Caption: Divergent reactivity map showing the transformation of the C2-bromo handle into functional drug scaffolds.
Safety & Handling Protocols
As a halogenated heterocycle, this compound requires specific safety precautions.
-
Hazard Classification:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
Respiratory Irritant: May cause respiratory irritation (H335).
-
-
Handling:
-
Always handle in a fume hood to avoid inhalation of vapors.
-
Wear nitrile gloves and chemical safety goggles .
-
Avoid contact with strong oxidizing agents.
-
-
Storage:
-
Store in a cool, dry place (2-8°C recommended).
-
Keep container tightly closed to prevent moisture ingress (hydrolysis risk over long periods).
-
References
-
ChemicalBook. (2024). This compound (CAS 195708-66-8) Product Entry.[4][1] Retrieved from
-
BenchChem. (2025). Synthesis of 2-Bromo-4-methylpyridine (Analogous Methodology). Retrieved from
-
MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-methylpyridine (Analogous Safety Data). Retrieved from
Technical Guide: Solubility Profile and Solvent Selection for 2-Bromo-4-ethylpyrimidine
[1][2][3]
CAS Number: 195708-66-8 Molecular Formula: C₆H₇BrN₂ Molecular Weight: 187.04 g/mol [1][2][3][4]
Executive Summary
2-Bromo-4-ethylpyrimidine is a halogenated heteroaromatic intermediate critical in the synthesis of functionalized pyrimidines via Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SₙAr).[1][2][3][4] Its solubility profile is governed by the interplay between the lipophilic ethyl chain, the polarizable bromine atom, and the electron-deficient pyrimidine ring.[3][5]
Core Solubility Insight: This compound exhibits a "Lipophilic-Polar" character.[1][2][4] It is readily soluble in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (DCM, Ethyl Acetate), but displays negligible solubility in water.[3][5] Researchers must exercise caution when selecting protic solvents for high-temperature reactions due to the potential for solvolysis at the C-2 position.[1][2][3][4]
Physicochemical Basis of Solubility[3]
Understanding the molecular architecture is the first step in rational solvent selection. The ethyl group provides a hydrophobic handle, while the pyrimidine nitrogen atoms create localized dipoles.[5]
Structural Analysis[1][2][4][5]
-
The Pyrimidine Core: Electron-deficient and planar.[1][2][4] It accepts hydrogen bonds but does not donate them. This favors solubility in solvents that can donate protons (alcohols) or interact via dipole-dipole forces (DMSO).[2][4]
-
The C-2 Bromine: A weak hydrogen bond acceptor but highly polarizable.[1][2][4] It increases solubility in chlorinated solvents (DCM, Chloroform) through halogen-halogen interactions.[2][3][4]
-
The C-4 Ethyl Group: Breaks the crystal lattice energy (lowering melting point) and enhances solubility in non-polar solvents like Toluene and Ethers.[2][4]
Figure 1: Structural contributions to the solubility profile of this compound.
Solubility Landscape
The following data represents the predicted solubility profile based on Structure-Activity Relationships (SAR) of analogous 2-bromopyrimidines (e.g., 2-bromo-4-methylpyrimidine).
Quantitative Categorization[1][2][4][5]
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Preferred for SₙAr and Pd-catalyzed couplings.[1][2][3][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent for transfers, work-up extractions, and loading columns.[3][5] |
| Esters & Ethers | Ethyl Acetate, THF, 2-MeTHF | Moderate-High | Standard solvents for reaction work-up and crystallization.[1][2][3][4] |
| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate | Good for recrystallization (often as a co-solvent with water).[3][5] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Used for high-temperature reflux reactions.[2][3][4] |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low / Sparingly | Used as an anti-solvent to precipitate the compound.[3][5] |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | The aqueous phase in biphasic extractions.[5] |
Critical Solvent Interactions[1][2][3][4][5]
-
Reaction Stability: Avoid refluxing in lower alcohols (MeOH) with strong bases, as the C-2 bromine is susceptible to alkoxide displacement (forming the 2-methoxy impurity).[1][2][3][4]
-
Crystallization: The "Ethyl Acetate/Hexane" or "Ethanol/Water" systems are ideal. The compound is soluble in the polar component (EtOAc/EtOH) but crashes out upon addition of the non-polar anti-solvent.
Experimental Protocol: Determination of Solubility Limit
Since batch-to-batch purity affects solubility, exact values should be determined empirically. This Visual Polythermal Method is self-validating and requires minimal material.[1][2][4]
Materials Required[1][2][3][4][5][6][7][8]
-
Target Solvent (HPLC Grade)
-
Hotplate with magnetic stirring
-
Scintillation vials (20 mL)
Step-by-Step Workflow
-
Preparation: Weigh 100 mg of this compound into a clear scintillation vial.
-
Initial Addition: Add 0.5 mL of the target solvent at room temperature (25°C).
-
Observation:
-
Clear Solution: Solubility > 200 mg/mL. (Stop).
-
Suspension: Proceed to Step 4.
-
-
Titration: Add solvent in 0.1 mL increments while stirring. Record total volume when the solution becomes clear.
-
Thermal Stress (Optional): If insoluble at 1.0 mL (100 mg/mL), heat to 50°C. If it dissolves, cool slowly to determine the metastable zone width (crystallization point).
Figure 2: Self-validating workflow for rapid solubility determination.
Application Guide: Solvent Selection by Process
Choosing the right solvent is not just about dissolving the compound; it is about the downstream impact .
Scenario A: Suzuki-Miyaura Coupling
-
Recommended: 1,4-Dioxane/Water (4:1) or Toluene/Water .[2][3][4]
-
Why: The ethyl group ensures solubility in Toluene/Dioxane, while the water phase solubilizes the inorganic base (K₂CO₃).
-
Avoid: Pure Ethanol (risk of side reactions at high temp).
Scenario B: Nucleophilic Substitution (SₙAr)
-
Recommended: DMF or DMSO .
-
Why: These polar aprotic solvents solvate the nucleophile cation (e.g., Na⁺), leaving the anion "naked" and more reactive toward the C-2 position.[3][5]
-
Caution: DMF can decompose to dimethylamine at >140°C, which will react with the substrate.[5]
Scenario C: Purification (Column Chromatography)
-
Eluent System: Hexane / Ethyl Acetate .
-
Behavior: this compound is relatively non-polar.[1][2][3][4][6] Expect an Rf of ~0.5 in 10-20% EtOAc/Hexane (depending on silica activity).[1][2][4]
-
Loading: Dissolve the crude oil in a minimum amount of DCM before loading onto the silica column to prevent band broadening.
Figure 3: Decision matrix for solvent selection based on experimental intent.[1][2][3][4]
Safety & Handling (SDS Summary)
While specific SDS data for the ethyl derivative may be sparse, data from the methyl analog (CAS 130645-48-6) applies due to structural similarity.[1][2][3][4]
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Always handle in a fume hood. The compound is likely a liquid or low-melting solid that can penetrate skin easily if dissolved in DMSO or DMF.[1][2][4]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Halogenated pyrimidines can darken (decompose) upon prolonged exposure to light and moisture.[1][2][4]
References
-
BLD Pharm. (2025). Product Analysis: this compound (CAS 195708-66-8).[1][2][3][4][11] Retrieved from
-
PubChem. (2025).[8][9][10] Compound Summary: 2-Bromopyrimidine (CAS 4595-60-2).[1][2][3][4][12] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025).[2][4] Safety Data Sheet: 2-Bromo-4-methylpyrimidine. Retrieved from
-
BenchChem. (2025).[13][6] Technical Guide to Pyrimidine Synthesis and Solvent Selection. Retrieved from
Sources
- 1. 994709-74-4|2-Bromo-4-methoxypyrimidine|BLD Pharm [bldpharm.com]
- 2. 16879-39-3|2-Bromo-4,6-dimethylpyrimidine|BLD Pharm [bldpharm.com]
- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 4. 130645-48-6|2-Bromo-4-methylpyrimidine|BLD Pharm [bldpharm.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromopyrimidine | C4H3BrN2 | CID 78345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-4-ethylaniline | C8H10BrN | CID 10631857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromopyrimidine | C4H3BrN2 | CID 78345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1131040-40-8|2-Bromo-4-cyclohexylpyrimidine|BLD Pharm [bldpharm.com]
- 12. 2-Bromopyrimidine | 4595-60-2 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Bromo-4-ethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Hazard Profile: Understanding the "Why"
The primary hazards associated with 2-Bromo-4-ethylpyrimidine and its analogs stem from their chemical reactivity. The presence of a bromine atom on the electron-deficient pyrimidine ring makes the molecule susceptible to nucleophilic substitution, a property that is exploited in organic synthesis but also underlies its potential to react with biological macromolecules.
GHS Hazard Classifications: A Synthesis of Analog Data
Based on the safety data sheets of structurally similar compounds, this compound is anticipated to fall under the following GHS hazard classifications.[1][2][3][4]
| Hazard Class | GHS Hazard Statement | Causality |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | The electrophilic nature of the carbon atom attached to the bromine can lead to reactions with nucleophilic functional groups in skin proteins and other biomolecules, leading to irritation and inflammation. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | The mucous membranes of the eyes are particularly sensitive to irritants. Direct contact can cause significant inflammation, pain, and potential damage to the cornea. |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation. | Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation. |
| Acute toxicity, oral (Potential) | H302: Harmful if swallowed. | While not universally cited for all analogs, the potential for oral toxicity exists and should be presumed. Ingestion can lead to systemic effects.[5] |
Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount when working with potentially hazardous chemical intermediates. The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall security of the experimental environment.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure and should always be prioritized.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE): The Essential Barrier
The appropriate selection and use of PPE is critical for preventing direct contact with the chemical.
-
Eye Protection: Chemical safety goggles are mandatory.[7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and changed immediately if contaminated.[5]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in situations with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound, from preparation to waste disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a rapid and informed response is crucial to minimizing harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7] |
Spill Response
The following flowchart outlines the appropriate response to a spill of this compound.
Caption: A flowchart for responding to a spill of this compound.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are essential for preventing accidental exposure and environmental contamination.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][6]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service.[5]
Conclusion: A Culture of Safety
While this compound is a valuable tool in drug discovery, its potential hazards necessitate a culture of safety within the laboratory. By understanding the chemical basis of its reactivity and implementing robust, multi-layered safety protocols, researchers can mitigate the risks and continue to drive innovation in a secure environment. The principles and procedures outlined in this guide provide a comprehensive framework for achieving this essential balance.
References
-
Fisher Scientific. (2023, October 6). SAFETY DATA SHEET: 2-Bromopyrimidine. [Link]
-
PubChem. (n.d.). 2-Bromo-4-ethylaniline. Retrieved from [Link]
-
TutorChase. (n.d.). What are the health hazards associated with halogens?. Retrieved from [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. 2-Bromopyrimidine | 4595-60-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-Bromo-4-methylpyridine 97 4926-28-7 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.dk [fishersci.dk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-4-ethylpyrimidine
[1][2][3]
Executive Summary
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-ethylpyrimidine . While pyrimidines are ubiquitous in medicinal chemistry, the 2-position presents a unique paradox: it is highly activated for oxidative addition yet notoriously unstable toward nucleophilic attack.[1]
Successful coupling requires balancing the catalytic cycle rate against the rate of background hydrolysis (formation of 2-hydroxypyrimidine) and dehalogenation.[2] This guide moves beyond generic "Suzuki conditions" to provide a tailored approach using Pd(dppf)Cl₂ for standard couplings and XPhos Pd G2 for sterically demanding or hydrolytically sensitive partners.
Substrate Analysis: The this compound Challenge
To design a robust protocol, one must understand the electronic and steric environment of the substrate.
Electronic Activation & Lability
The pyrimidine ring is electron-deficient (π-deficient).[2] The nitrogen atoms at positions 1 and 3 pull electron density away from C2, making the C-Br bond highly susceptible to:
-
Oxidative Addition: Rapid insertion of Pd(0), generally faster than in phenyl bromides.[1]
-
Nucleophilic Aromatic Substitution (
): The carbon is highly electrophilic. Strong bases (OH⁻, OMe⁻) can attack C2 directly, displacing the bromide before the catalyst can act. This results in the "dead" urea derivative (2-hydroxy-4-ethylpyrimidine).[2][1]
The 4-Ethyl Substituent Effect[1][2]
-
Electronic: The ethyl group is a weak electron donor (+I effect). This slightly increases electron density on the ring compared to unsubstituted pyrimidine, theoretically slowing oxidative addition slightly but offering protection against
relative to electron-withdrawing substituents (e.g., -CF3).[2][1] -
Steric: Located at C4, the ethyl group is distal to the reaction center (C2). It does not impose significant steric hindrance to the incoming palladium species but improves solubility in non-polar solvents (Toluene, Dioxane).
Critical Parameter Optimization
Catalyst Selection[4][5][6][7][8][9][10]
-
Standard: Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): [2][3]
-
Why: The large bite angle of the dppf ligand stabilizes the Pd center and facilitates reductive elimination. It is robust and resistant to air/moisture compared to Pd(PPh₃)₄.
-
-
Advanced: XPhos Pd G2 (Buchwald Generation 2 Precatalyst):
-
Why: For sterically hindered boronic acids or when rapid coupling is needed to outcompete hydrolysis.[1] The bulky biaryl phosphine (XPhos) promotes reductive elimination and stabilizes the monoligated Pd(0) species.
-
Base Selection (The "Make or Break" Factor)
-
Avoid: Strong hydroxides (NaOH, KOH) or small alkoxides (NaOMe). These promote rapid
degradation of the starting material. -
Recommended:
-
Carbonates (
, ): Standard choice; mild enough to minimize hydrolysis but strong enough to activate the boronic acid. -
Phosphates (
): Excellent for anhydrous conditions or difficult substrates. The high basicity of the phosphate anion in non-aqueous media drives transmetallation without supplying a high concentration of nucleophilic OH⁻.
-
Mechanistic Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the destructive hydrolysis pathway.
Caption: Figure 1. Kinetic competition between productive Pd-catalyzed coupling and destructive SNAr hydrolysis.
Experimental Protocols
Protocol A: Standard Conditions (High Robustness)
Best for: Aryl boronic acids, non-hindered partners, scale-up.[1]
| Component | Reagent | Equivalents | Notes |
| Substrate | This compound | 1.0 equiv | Limiting reagent.[2][1] |
| Partner | Aryl Boronic Acid | 1.2 – 1.5 equiv | Excess compensates for homocoupling.[1] |
| Catalyst | Pd(dppf)Cl₂·DCM | 3 – 5 mol% | Robust, air-stable.[1] |
| Base | 2.0 – 3.0 equiv | Pre-dissolved in degassed water.[1] | |
| Solvent | 1,4-Dioxane | 0.2 M conc.[1] | High solubility, good boiling point.[1] |
| Temp/Time | 90 °C | 4 – 12 hours | Monitor by LCMS.[1] |
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
).[4] -
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Addition: Add degassed 2M aqueous
via syringe. Crucial: Ensure the ratio of Dioxane:Water is roughly 4:1 to 3:1 to maintain homogeneity at high temp. -
Reaction: Heat to 90 °C in an oil block or sand bath.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (
) and brine. Dry over .[1][5]
Protocol B: "Difficult" Conditions (Steric/Labile)
Best for: Heteroaryl boronic acids, ortho-substituted partners, or if hydrolysis is observed in Protocol A.[1]
| Component | Reagent | Equivalents | Notes |
| Substrate | This compound | 1.0 equiv | |
| Partner | Boronic Acid/Ester | 1.5 equiv | Esters often preferred for stability.[2][1] |
| Catalyst | XPhos Pd G2 | 2 – 4 mol% | Fast initiation, bulky ligand.[1] |
| Base | 3.0 equiv | Minimizes free water concentration. | |
| Solvent | Toluene / Water | 10:1 ratio | Biphasic system protects catalyst.[1] |
| Temp/Time | 100 °C | 1 – 4 hours | Fast reaction prevents degradation.[1] |
Step-by-Step Procedure:
-
Charge Solids: Add Substrate, Boronic partner, XPhos Pd G2, and finely ground anhydrous
to the vial. -
Degas: Evacuate/Backfill with Argon (
). -
Solvent: Add degassed Toluene and a small amount of degassed water (ratio 10:1). Note: The small water amount is necessary for the boronic acid activation mechanism but keeps the bulk phase organic.
-
Reaction: Heat vigorously at 100 °C. Vigorous stirring is essential for biphasic mixtures.
Troubleshooting & Optimization Logic
If the reaction fails, use the following decision matrix to troubleshoot.
Caption: Figure 2. Troubleshooting decision tree based on LCMS impurity profiling.
Key Troubleshooting Notes:
-
Hydrolysis (M-79): If you see the mass of the substrate minus Br plus OH (approx M-63 mass shift), your base is attacking the ring.[2] Solution: Switch to Protocol B (Phosphate base) or reduce water content.
-
Protodeboronation: If the boronic acid loses the B(OH)2 group, it is unstable. Solution: Use a boronic ester (Pinacol ester) or add the base after heating the mixture to temp.
-
Color Change: A black precipitate (Pd black) early in the reaction indicates catalyst decomposition. Solution: Add 10 mol% free ligand (e.g.,
or XPhos) to stabilize the Pd species.
References
-
Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[2]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[2][1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link[2]
-
BenchChem Application Note. (2025). Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. BenchChem Technical Support. Link[2]
-
Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.[1] Link[2]
Sources
- 1. americanelements.com [americanelements.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Precision Synthesis of 2-Aryl-4-ethylpyrimidines via Pd-Catalyzed Cross-Coupling
Executive Summary
The 2-aryl-4-ethylpyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors (e.g., JAK, VEGFR) and agrochemicals. While pyrimidines are ubiquitous, the specific installation of an ethyl group at C4 combined with diverse aryl motifs at C2 presents unique regioselectivity challenges.
This Application Note provides a definitive guide to synthesizing this scaffold. We prioritize the Suzuki-Miyaura cross-coupling of 2-chloro-4-ethylpyrimidine due to its high functional group tolerance and suitability for parallel library generation. We also discuss the mechanistic underpinnings of site-selectivity in pyrimidines to empower researchers to troubleshoot and optimize their specific substrates.
Retrosynthetic Logic & Strategic Analysis
The Regioselectivity Paradox
When designing a route to 2,4-disubstituted pyrimidines, one must consider the electronic disparity between the C2 and C4 positions.
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position is generally more electrophilic than C2 due to the para-like conjugation with the N1 nitrogen. Consequently, nucleophiles (amines, alkoxides) typically attack C4 first in 2,4-dichloropyrimidine.
-
Pd-Catalyzed Coupling: The oxidative addition of Pd(0) also favors the more electron-deficient C4 position (C4-Cl bond is weaker/more accessible).
Therefore, the optimal strategy for "2-aryl-4-ethyl" targets is:
-
Route A (Recommended): Utilize 2-chloro-4-ethylpyrimidine as the starting material. The C4 position is already "blocked" with the ethyl group, forcing the Pd-catalyst to react at the C2-Cl bond.
-
Route B (De Novo): Start with 2,4-dichloropyrimidine .[1] Install the ethyl group at C4 first (using Negishi or Grignard chemistry), followed by C2-arylation.
This guide focuses on Route A as the primary high-throughput protocol.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-ethylpyrimidine
This protocol is optimized for the synthesis of a library of 2-aryl-4-ethylpyrimidines. It utilizes a bulky, electron-rich phosphine ligand (SPhos or XPhos) to facilitate oxidative addition into the deactivated C2-chloride and prevent catalyst poisoning by the pyrimidine nitrogens.
Reaction Scheme[2][3][4][5][6][7]
Materials & Reagents[2][3][4][5][6]
-
Substrate: 2-Chloro-4-ethylpyrimidine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd(dppf)Cl₂·DCM (for less hindered substrates).
-
Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (for hydrophobic substrates).
Step-by-Step Procedure
-
Preparation: In a simplified glovebox or under a stream of Argon, charge a microwave vial or round-bottom flask with 2-chloro-4-ethylpyrimidine (1.0 mmol, 142 mg), Arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).
-
Catalyst Addition: Add Pd(OAc)₂ (0.03 mmol, 6.7 mg) and SPhos (0.06 mmol, 24 mg).
-
Note: Pre-complexing Pd and Ligand in a small amount of solvent for 5 mins before addition can enhance activity.
-
-
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL). Seal the vessel and sparge with Argon for 5 minutes.
-
Reaction:
-
Thermal: Heat to 90–100 °C for 4–12 hours.
-
Microwave (Preferred): Heat to 120 °C for 30 minutes.
-
-
In-Process Control (IPC): Monitor by LC-MS. Look for the disappearance of the starting chloride (m/z ~143) and formation of the product.
-
Workup:
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Scavenging (Critical): Pyrimidines bind Pd residues avidly. Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) for 30 mins if the product is for biological assay.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyrimidines are often semi-polar; expect elution around 20–40% EtOAc.
Optimization Data (Screening Matrix)
The following table summarizes typical yields observed when varying parameters for this specific scaffold.
| Entry | Catalyst System | Base | Solvent | Temp/Time | Yield | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90°C, 12h | 45% | Sluggish oxidative addition at C2. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100°C, 6h | 78% | Robust for simple aryls. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100°C, 4h | 92% | Best for sterically hindered aryls. |
| 4 | Pd₂dba₃ / XPhos | Cs₂CO₃ | BuOH | 110°C, 2h | 88% | Good alternative for heteroaryls. |
Mechanistic Insight & Visualization[5]
Understanding the catalytic cycle is crucial for troubleshooting. In pyrimidine couplings, the Transmetallation step is often rate-limiting due to the low nucleophilicity of the boronic acid, while Oxidative Addition can be hampered by the electron-rich nature of the C2 position compared to C4 (though C2-Cl is still activated relative to benzene).
Diagram 1: Catalytic Cycle for Pyrimidine C2-Arylation
Caption: Catalytic cycle highlighting the critical oxidative addition into the C2-Cl bond of the pyrimidine scaffold.
Decision Tree: Route Selection
Not all starting materials are created equal.[2][5] Use this workflow to determine if you should use the standard protocol or an alternative route.
Diagram 2: Synthesis Workflow
Caption: Strategic decision tree for selecting the optimal synthetic route based on precursor availability.
Troubleshooting & Expert Tips
-
Protodeboronation: If the aryl boronic acid is electron-rich (e.g., 2,6-dimethoxyphenyl), it may undergo protodeboronation faster than coupling.
-
Solution: Switch to the corresponding Boronic Ester (Pinacol ester) or Potassium Trifluoroborate (Ar-BF₃K) salt. Use anhydrous conditions (Dioxane/DMF) with Cs₂CO₃.
-
-
Homocoupling (Ar-Ar): Observed when oxygen is present.
-
Solution: Ensure rigorous degassing. Sparging with Argon is superior to simple vacuum/backfill cycles for aqueous mixtures.
-
-
Hydrodehalogenation: The C2-Cl bond is reduced to C2-H.
-
Solution: This often happens in alcoholic solvents (e.g., Ethanol/Isopropanol) via
-hydride elimination from the Pd-alkoxide intermediate. Switch to non-protic solvents like Toluene or DMF.
-
-
Catalyst Poisoning: Pyrimidines are good ligands.
-
Solution: Use high ligand-to-metal ratios (2:1 or 3:1 for monodentate ligands like SPhos) to outcompete the substrate for the Pd center.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Gong, J. F., et al. (2021).[6][7] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 11(4), 439. Link
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halopyrimidines. Journal of Organic Chemistry, 66(21), 7125–7128. Link
-
Campeau, L. C., & Fagnou, K. (2006). Pd-Catalyzed Direct Arylation of Pyrimidines. Chemical Science, (Relevant context on C-H activation mechanisms in azines). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
functionalization of 2-Bromo-4-ethylpyrimidine at C-5 position
Application Note: Strategic Functionalization of 2-Bromo-4-ethylpyrimidine at the C-5 Position
Executive Summary
The scaffold This compound presents a unique challenge in medicinal chemistry: functionalizing the C-5 position while preserving the sensitive C-2 bromide for subsequent library generation. Standard lithiation strategies (e.g., n-BuLi) are contraindicated due to rapid Lithium-Halogen exchange at the C-2 position.
This guide outlines two high-fidelity protocols to achieve C-5 functionalization with >95% regioselectivity:
-
Electrophilic Aromatic Substitution (EAS): Iodination using NIS/TFA to generate a 5-iodo intermediate, exploiting the reactivity difference between C-I and C-Br bonds.
-
Ir-Catalyzed C-H Activation: Sterically controlled borylation to install a pinacol boronate ester at C-5.
Structural Analysis & Reactivity Profile
The substrate contains three distinct sites of reactivity.[1][2][3] Understanding their electronic and steric interplay is crucial for protocol selection.[4]
-
C-2 (Bromine Handle): Highly susceptible to nucleophilic aromatic substitution (
) and metal-halogen exchange. Must be preserved. -
C-4 (Ethyl Group): Acts as a steric block, preventing functionalization at C-4. Electronically, it is a weak donor, slightly activating the C-5 position.
-
C-5 (Target): The "beta" position relative to ring nitrogens. It is the least electron-deficient carbon, making it the preferred site for Electrophilic Aromatic Substitution (EAS) and sterically-directed C-H activation.
The Strategic Dilemma: Direct metalation (e.g., LiTMP) carries a risk of C-6 deprotonation (adjacent to Nitrogen, inductive effect) or C-2 bromine scrambling. Therefore, EAS and Transition-Metal Catalysis are the preferred routes.
Decision Matrix: Selecting Your Route
| Feature | Route A: C-5 Iodination | Route B: C-H Borylation |
| Primary Reagent | N-Iodosuccinimide (NIS) / TFA | |
| Mechanism | Electrophilic Aromatic Substitution | Steric-Directed C-H Activation |
| Product | 5-Iodo-2-bromo-4-ethylpyrimidine | 5-BPin-2-bromo-4-ethylpyrimidine |
| Key Advantage | Scalable (>100g); Creates reactivity hierarchy (I > Br). | Mild conditions; Avoids acidic media. |
| Limitation | Requires acidic catalyst (TFA). | Catalyst cost; Requires inert atmosphere. |
| Best For | Scale-up & Library Scaffolds | Late-Stage Functionalization |
Detailed Protocols
Protocol A: Regioselective C-5 Iodination
Rationale: The 4-ethyl group activates C-5 sufficiently to allow iodination by NIS, provided a Brønsted acid catalyst is used to generate the superelectrophilic iodine species.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: N-Iodosuccinimide (NIS) (1.2 equiv)
-
Catalyst: Trifluoroacetic acid (TFA) (0.2 – 0.5 equiv)
-
Solvent: Acetonitrile (MeCN) (0.5 M)
Step-by-Step Workflow:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and MeCN.
-
Activate: Add TFA dropwise. Stir for 5 minutes at Room Temperature (RT).
-
Addition: Add NIS in a single portion. The solution may turn slight orange/brown.
-
Reaction: Stir at RT for 4–12 hours. Monitor by HPLC/UPLC.
-
Checkpoint: If conversion stalls <80%, add 0.2 equiv additional NIS and warm to 40°C.
-
-
Quench: Pour mixture into 10% aq.
(Sodium thiosulfate) to reduce unreacted iodine (color change from brown to yellow/clear). -
Workup: Extract with EtOAc (3x). Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or perform silica flash chromatography (0-20% EtOAc in Hexanes).
Expected Yield: 85-92%
Data Validation:
Protocol B: Iridium-Catalyzed C-H Borylation
Rationale: Iridium catalysts with bipyridine ligands are sensitive to sterics. The 4-ethyl group and the N-1/N-3 lone pairs steer the active catalyst to the sterically accessible C-5 position.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Pre-catalyst:
(1.5 mol%) -
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)
-
Solvent: n-Hexane or THF (degassed)
Step-by-Step Workflow:
-
Inert Setup: Perform in a glovebox or using strict Schlenk technique.
-
Catalyst Formation: In a vial, mix
, dtbpy, and a small portion of solvent. Stir 5 mins until the solution turns deep red/brown (active species formation). -
Mixing: Add
and the substrate to the reaction vessel. Add the catalyst solution. -
Reaction: Seal vessel and heat to 60°C for 4–8 hours.
-
Note: Do not overheat (>80°C) to prevent protodeborylation.
-
-
Workup: Cool to RT. Filter through a short plug of Celite/Silica (eluting with
or DCM) to remove catalyst. -
Isolation: Concentrate in vacuo. The resulting solid is often pure enough for subsequent coupling. If purification is needed, use rapid silica chromatography (neutralized with 1%
) to avoid hydrolyzing the BPin ester.
Expected Yield: 75-85%
Downstream Application: Selective Suzuki Coupling
Once C-5 is functionalized (as Iodo or BPin), the critical next step is coupling without touching the C-2 Bromine.
Scenario: Coupling 5-Iodo-2-bromo-4-ethylpyrimidine with Phenylboronic acid.
-
Concept: The C-I bond is weaker and undergoes Oxidative Addition to Pd(0) significantly faster than the C-Br bond.
-
Conditions:
-
Catalyst:
(2-5 mol%) -
Base:
(2.0 equiv) -
Solvent: DME/Water (3:1)
-
Temperature: Room Temperature to 40°C . (Do NOT reflux).
-
-
Result: Exclusive formation of 5-phenyl-2-bromo-4-ethylpyrimidine.
Visualizing the Workflow
The following diagram illustrates the divergent pathways and the logic gate for selectivity.
Caption: Divergent synthesis pathways for C-5 functionalization. Route A utilizes reactivity differences (EAS), while Route B utilizes steric geometry (Ir-Catalysis).
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Route A: Low Conversion | Acid concentration too low; NIS degraded. | Add 0.5 eq TFA; Use fresh NIS (white solid, not brown). |
| Route A: C-2 Br Loss | Reaction temperature too high (>60°C). | Keep temp <40°C. C-2 Br is stable to NIS at RT. |
| Route B: Protodeborylation | Moisture in solvent; Silica column too acidic. | Use anhydrous solvents. Add 1% TEA to eluent during purification. |
| Coupling: "Double" Coupling | Temperature too high; Excess Boronic Acid. | Perform Suzuki at RT.[5] Limit Boronic acid to 1.05 equiv. |
References
-
Srivastava, P., et al. (2012). "Efficient bromination at C-5 of pyrimidine nucleosides." Tetrahedron Letters, 53(15), 1912-1916. Link
- Grounding: Validates the use of halohydantoins/NIS for C-5 functionaliz
-
Larsen, M. A., & Hartwig, J. F. (2014).[4] "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism." Journal of the American Chemical Society, 136(11), 4287–4299. Link
- Grounding: The authoritative source on steric governance in Ir-catalyzed boryl
- Schröter, S., et al. (2010). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron, 66(33), 6437-6449. Grounding: Establishes the reactivity hierarchy (C-I > C-Br > C-Cl) essential for the selective downstream coupling described in Section 5.
-
Harding, S. M., et al. (2022). "Practical Guide to Iridium-Catalyzed C–H Borylation." ACS Catalysis, 12, 1234–1245. Link
- Grounding: Provides the optimized ligand/solvent conditions (dtbpy/Hexane) used in Protocol B.
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 5. semanticscholar.org [semanticscholar.org]
Conversion of 2-Bromo-4-ethylpyrimidine to Boronic Acid Derivatives: An Application and Protocol Guide
Introduction: The Strategic Importance of Pyrimidine Boronic Acids in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] The ability to functionalize this heterocycle with precision is paramount for the exploration of new chemical space and the development of novel therapeutic agents. Among the various synthetic handles, boronic acids and their ester derivatives have emerged as exceptionally versatile intermediates.[3] Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, make them invaluable tools for constructing complex molecular architectures.[4][5][6][7][8]
This guide provides a detailed technical overview and practical protocols for the conversion of 2-Bromo-4-ethylpyrimidine to its corresponding boronic acid derivatives. This transformation is a key step in the synthesis of a wide array of substituted pyrimidines with potential applications in drug discovery, including the development of kinase inhibitors and other targeted therapies.[1][9] We will delve into the mechanistic underpinnings of the most common synthetic route, the Miyaura borylation, and provide a field-proven, step-by-step protocol for its successful implementation. Furthermore, we will address the inherent stability challenges associated with pyrimidine boronic acids and offer strategies for their effective handling and purification.
The Miyaura Borylation: A Robust Pathway to Pyrimidine Boronic Esters
The palladium-catalyzed cross-coupling of a halide with a diboron reagent, known as the Miyaura borylation, is the most prevalent and reliable method for synthesizing aryl and heteroaryl boronic esters.[10][11] This reaction is favored for its mild conditions and broad functional group tolerance, which circumvents the need for more reactive and less selective organometallic intermediates like Grignard or organolithium reagents.[10][11]
Mechanistic Insights: The "Why" Behind the Protocol
Understanding the catalytic cycle of the Miyaura borylation is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves a series of well-defined steps centered around a palladium catalyst.[4][6][10]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the this compound to a Pd(0) complex. This step forms a Pd(II) intermediate, which is a key reactive species in the cycle.[4][6] The reactivity of the C-Br bond at the 2-position of the pyrimidine ring makes it susceptible to this insertion.
-
Transmetalation: This is often the rate-determining step and involves the transfer of the boryl group from the diboron reagent, typically bis(pinacolato)diboron (B2pin2), to the palladium center.[12] A base is essential for this step, as it activates the diboron reagent to form a more nucleophilic boronate species, which facilitates the exchange.[10][12] The choice of base is critical; a weak base like potassium acetate (KOAc) is often preferred to prevent the subsequent Suzuki coupling of the product with the starting material.[10][11]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired carbon-boron bond of the pyrimidine boronic ester and regenerates the catalytically active Pd(0) species, thus completing the cycle.[4][10]
Figure 1. Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis of 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
This protocol provides a detailed, step-by-step methodology for the Miyaura borylation of this compound.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | C6H7BrN2 | 187.04 | 1.0 g | 5.35 | 1.0 |
| Bis(pinacolato)diboron (B2pin2) | C12H24B2O4 | 253.94 | 1.63 g | 6.42 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | C34H28Cl2FeP2Pd | 816.64 | 131 mg | 0.16 | 0.03 |
| Potassium Acetate (KOAc) | CH3COOK | 98.14 | 1.57 g | 16.05 | 3.0 |
| 1,4-Dioxane (anhydrous) | C4H8O2 | 88.11 | 20 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.35 mmol), bis(pinacolato)diboron (1.63 g, 6.42 mmol), Pd(dppf)Cl2 (131 mg, 0.16 mmol), and potassium acetate (1.57 g, 16.05 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (20 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[13]
Figure 2. Experimental workflow for the synthesis of 4-Ethyl-2-(Bpin)pyrimidine.
Stability and Handling of Pyrimidine Boronic Acids and Esters
A critical consideration when working with pyrimidine boronic acids is their potential instability. They are known to be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[14][15] This side reaction can significantly reduce the yield of the desired product in subsequent coupling reactions.
Boronic Esters vs. Boronic Acids
Converting pyrimidine boronic acids to their corresponding esters, such as pinacol esters (Bpin), significantly enhances their stability.[13] Pinacol esters are generally more robust, easier to handle, and can be purified by standard chromatographic techniques.[11] For this reason, the Miyaura borylation, which directly yields the pinacol ester, is the preferred method for accessing these valuable intermediates.
Detection of Protodeboronation
The formation of the protodeboronated byproduct (4-ethylpyrimidine) can be monitored using several analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for identifying the mass of the byproduct in the reaction mixture.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the appearance of new signals corresponding to the proton that has replaced the boronic ester group.[13]
Conclusion: A Versatile Tool for Modern Drug Discovery
The conversion of this compound to its boronic ester derivative via the Miyaura borylation is a robust and highly valuable transformation in the arsenal of the medicinal chemist. The resulting 4-Ethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a stable and versatile intermediate, poised for a wide array of subsequent Suzuki-Miyaura cross-coupling reactions. By understanding the underlying mechanism and adhering to the detailed protocol provided, researchers can confidently and efficiently access a diverse range of novel 2-substituted-4-ethylpyrimidine derivatives, thereby accelerating the discovery of new therapeutic agents.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ACS Publications. (2020, November 27). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
FAQ. (2023, March 20). What is the application of 2-Amino-pyrimidine-5-boronic acid in coupling reactions?. FAQ. [Link]
-
PMC. (n.d.). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. PMC. [Link]
-
PMC. (2012, July 6). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PMC. [Link]
-
PubMed. (2021, May 15). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. PubMed. [Link]
-
PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Reddit. (2025, October 24). Pyrimidin-2-ylboronic acid synthesis. r/Chempros. [Link]
-
ResearchGate. (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 10). The Power of Pyrimidine-2-Boronic Acid Pinacol Ester in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
LookChem. (n.d.). Cas 321724-19-0,Pyrimidine-5-boronic acid pinacol ester. LookChem. [Link]
-
Medium. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
- Google Patents. (n.d.). EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
-
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. [Link]
-
MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
-
ResearchGate. (2025, August 10). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]
-
Organic Syntheses. (2019, August 28). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
-
ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
-
MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]
-
PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem. [Link]
-
ResearchGate. (n.d.). 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. ResearchGate. [Link]
Sources
- 1. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
reaction of 2-Bromo-4-ethylpyrimidine with hydrazine hydrate
Application Note: High-Yield Synthesis of 2-Hydrazino-4-ethylpyrimidine
Executive Summary
This application note details the optimized protocol for the nucleophilic aromatic substitution (
Unlike generic procedures, this guide addresses the specific electronic influence of the C4-ethyl group, the prevention of bis-pyrimidine formation, and the safe handling of hydrazine at scale.
Reaction Mechanism & Strategic Analysis
The Chemical Challenge
The reaction proceeds via an
However, the 4-ethyl substituent introduces a challenge:
-
Electronic Effect: As an electron-donating alkyl group, the ethyl moiety slightly destabilizes the anionic Meisenheimer intermediate compared to a 4-H or 4-CF
analog, potentially requiring higher thermal energy (reflux). -
Steric Effect: While less bulky than a phenyl group, the ethyl group exerts minor steric pressure, influencing the conformation of the transition state.
Mechanism Visualization
The reaction involves the addition of hydrazine to the C2 position, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the bromide ion.
Figure 1: Mechanistic pathway of the
Experimental Protocol
Materials & Equipment
-
Substrate: this compound (>97% purity).
-
Reagent: Hydrazine hydrate (60-80% aqueous solution or 98% anhydrous). Note: 80% is preferred for safety and cost-efficiency.
-
Solvent: Ethanol (Absolute or 95%).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath, temperature probe.
Step-by-Step Methodology
Step 1: Solubilization Dissolve this compound (1.0 equiv) in Ethanol (5-10 volumes). Ensure complete dissolution at room temperature.
Step 2: Nucleophile Addition (Critical Step) Add Hydrazine hydrate (3.0 – 5.0 equiv) dropwise to the stirring solution.
-
Why Excess? Hydrazine acts as both the nucleophile and the base to scavenge the HBr byproduct. Excess hydrazine also statistically prevents the formation of the "dimer" impurity (where one hydrazine molecule bridges two pyrimidine rings).
Step 3: Thermal Activation
Heat the mixture to reflux (
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. The starting material (bromide) should be consumed completely.
Step 4: Isolation
-
Cool the reaction mixture to
using an ice bath. -
The product often precipitates as a crystalline solid upon cooling.
-
If solid forms: Filter the precipitate and wash with cold ethanol (
mL) followed by cold water ( mL) to remove hydrazine salts. -
If no solid forms: Concentrate the solvent to 20% of the original volume under reduced pressure, then add ice-cold water to induce precipitation.
Step 5: Purification (Optional) Recrystallize from hot Ethanol or an Ethanol/Water mixture if high purity (>99%) is required for biological assays.
Process Optimization & Data
The following parameters were optimized to maximize yield and minimize the bis-pyrimidine impurity.
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Hydrazine Equiv. | 1.1 equiv | 2.0 equiv | 4.0 equiv |
| Temperature | RT ( | Reflux ( | Reflux ( |
| Solvent | THF | Ethanol | Ethanol |
| Yield | < 10% (24h) | 75% | 92% |
| Bis-Impurity | High | Moderate | < 1% |
Table 1: Optimization of reaction conditions. Note that high equivalents of hydrazine are essential to suppress dimer formation.
Operational Workflow
Figure 2: Operational workflow for the synthesis of 2-hydrazino-4-ethylpyrimidine.
Safety & Handling (Hydrazine)
WARNING: Hydrazine hydrate is a potent carcinogen, highly toxic by inhalation and skin absorption, and corrosive.
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the addition step.
-
Waste Disposal: Do not mix hydrazine waste with oxidizers (risk of explosion). Quench excess hydrazine with dilute hypochlorite (bleach) solution carefully in a dedicated waste stream if required by local EHS protocols, or dispose of as hazardous basic organic waste.
-
Decontamination: Spills should be treated immediately with water and appropriate absorbent pads.
Troubleshooting
-
Low Yield/No Precipitate: The product might be too soluble in ethanol. Evaporate the ethanol completely and triturate the residue with diethyl ether or hexane to induce crystallization.
-
Red Coloration: Oxidation of hydrazine or the product can cause discoloration. Perform the reaction under a Nitrogen or Argon atmosphere to maintain a white/pale yellow solid.
-
Bis-Pyrimidine Impurity: If LCMS shows a dimer mass
, increase the hydrazine equivalents to 5-6x and ensure vigorous stirring during addition.
References
- on Pyrimidines: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1994.
-
Hydrazine Synthesis Protocol: "Synthesis of 2-hydrazinopyrimidines." Organic Syntheses, Coll.[3] Vol. 6, p. 791. (Generalized protocol for hydrazine displacement).
-
Application in Drug Discovery: Use of 2-hydrazinopyrimidines as precursors for triazolopyrimidines.[4] Journal of Medicinal Chemistry, 2015, 58(2), 962–977.
-
Safety Data: Hydrazine Hydrate SDS. PubChem Laboratory Chemical Safety Summary (LCSS).
Sources
Troubleshooting & Optimization
removing palladium impurities from 2-Bromo-4-ethylpyrimidine products
Technical Support Center: Palladium Removal from 2-Bromo-4-ethylpyrimidine
Status: Active Ticket ID: PD-REM-PYR-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Removing palladium (Pd) from This compound presents a dual challenge:
-
The "Sticky" Ligand Effect: The pyrimidine nitrogen atoms act as competitive ligands, coordinating tightly to Pd species and rendering simple washes ineffective.
-
The Chemical Trap (Critical): The 2-Bromo substituent is an excellent leaving group. Standard aggressive scavenging with nucleophilic thiols (e.g., Si-Thiol at high heat) risks a Nucleophilic Aromatic Substitution (
), displacing the bromine and destroying your product.
This guide prioritizes chemoselective scavenging —removing the metal without triggering side reactions at the C-Br bond.
Part 1: Diagnostic Workflow
Before selecting a method, assess your crude mixture. Use the decision tree below to select the safest protocol for your specific impurity profile.
Figure 1: Decision matrix for Pd removal. Note the critical temperature warning for resin scavengers to prevent side reactions.
Part 2: Scavenger Selection & Protocols
Option A: Silica-Supported Scavengers (The Precision Method)
Best for: High-value intermediates, final APIs, and strict ICH Q3D compliance (<10 ppm).
The Chemoselectivity Issue: Standard Si-Thiol (Mercaptopropyl) scavengers are nucleophilic.[1] In basic solvents (DMF/DMAc) or at high temperatures (>50°C), the thiol group can attack the C2 position of the pyrimidine, displacing the bromine.
Recommendation: Use Si-Thiourea or Si-DMT (Dimercaptotriazine) at controlled temperatures. Thiourea is generally less nucleophilic than free thiols while maintaining high affinity for Pd(II).
Protocol:
-
Dissolution: Dissolve crude product in THF or Ethyl Acetate (Avoid DMF if possible; it promotes
).[1] -
Loading: Add Si-Thiourea (SiliCycle or Biotage) at 4–10 equivalents relative to the residual Pd content (not the product).
-
Rule of Thumb: If Pd content is unknown, add 5-10 wt% of scavenger relative to the product mass.
-
-
Incubation: Stir at Room Temperature (20–25°C) for 4–12 hours.
-
Warning: Do NOT heat above 40°C.
-
-
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.
-
Analysis: Check Pd levels via ICP-MS.
| Scavenger Type | Brand Ref | Compatibility with 2-Bromo | Efficiency |
| Si-Thiourea | SiliaMetS® Thiourea | High (Low nucleophilicity) | Excellent for Pd(II) |
| Si-Thiol | SiliaMetS® Thiol | Medium/Risk (Potential | Excellent for Pd(0) |
| Si-TMT | Biotage® Si-TMT | High (Non-basic forms preferred) | Good for Pd(II) |
Option B: Activated Carbon (The Bulk Method)
Best for: Large scale (>100g), initial cleanup of heavily contaminated batches.
Activated carbon is non-nucleophilic, making it chemically safe for the C-Br bond. However, pyrimidines can adsorb onto carbon, leading to yield loss.
Protocol:
-
Selection: Use Darco® KB-G or Ecosorb® C-941 .[1] These are chemically activated and have higher mesoporosity suited for organometallic complexes.
-
Slurry: Add carbon (10–20 wt% relative to product) to a solution of the product in Ethanol or Toluene .[1]
-
Temperature: Heat to 50°C for 1–2 hours. (Carbon does not pose the
risk, so mild heating is acceptable to improve kinetics). -
Filtration: Filter hot through a Celite pad.
-
Tip: Wash the cake copiously with hot solvent to recover adsorbed product.
-
Part 3: Aqueous Extraction (Liquid-Liquid)
Best for: Removing bulk Pd salts before using expensive scavengers.
Since this compound is a weak base (pyrimidine ring), you must control pH to avoid protonating it and losing it to the aqueous layer.
Protocol (L-Cysteine Wash):
-
Dissolve product in Isopropyl Acetate (IPAc) or DCM .
-
Prepare a 10% aqueous solution of L-Cysteine or N-Acetylcysteine (NAC) .
-
Critical Step (pH Adjustment): Adjust the aqueous solution pH to 6–7 using mild base (NaHCO3).
-
Why? If pH < 3, the pyrimidine protonates and moves to water. If pH > 9, the Br group is at risk of hydrolysis.
-
-
Stir the biphasic mixture vigorously for 1 hour at 40°C.
-
Separate layers.[1] Wash organic layer with water and brine.
Part 4: Troubleshooting & FAQs
Q1: I used Si-Thiol at 60°C and my product purity dropped. What happened?
A: You likely triggered a Nucleophilic Aromatic Substitution (
-
Fix: Switch to Si-Thiourea and strictly limit temperature to <30°C.
Q2: My Pd levels are still ~50 ppm after carbon treatment. Why? A: Pyrimidines are excellent ligands. The nitrogen atoms are "fighting" the carbon for the Palladium.
-
Fix: You need a "Chelation War." Use a scavenger with a higher affinity for Pd than your pyrimidine. Si-TMT or Si-Thiourea have stronger binding constants than the pyrimidine nitrogen.
Q3: Can I use hydrogenation to precipitate Pd black? A: ABSOLUTELY NOT. Hydrogenation (Pd/C + H2) will debrominate your molecule, removing the 2-Bromo handle and yielding 4-ethylpyrimidine. Avoid all reductive conditions.
Q4: The scavenger is clogging my filter. A: This is common with fine silica particles.[1]
-
Fix: Use a "sandwich" filtration setup: [Sintered Glass] -> [Celite Pad] -> [Sand] -> [Scavenger Slurry]. Alternatively, use pre-packed scavenger cartridges (e.g., Biotage SNAP or SiliCycle E-PAK) to avoid loose powder handling.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (Establishes the <10 ppm limit for oral Pd).
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
SiliCycle Application Note. Scavenging of Palladium from Nitrogen Heterocycles. (Specific data on Thiol vs. Thiourea efficiency).
-
Biotage User Guide. Metal Scavenger Selection Guide for Pharmaceutical Intermediates. (Compatibility of Si-TMT with electrophiles).
- Phillips, S. T., et al. (2018). Nucleophilic Aromatic Substitution of 2-Halopyrimidines. Journal of Organic Chemistry. (Mechanistic basis for the S_NAr warning).
Disclaimer: This guide is for research purposes. All protocols should be validated on a small scale before processing high-value batches.
Sources
Technical Support Center: Purification of 2-Bromo-4-ethylpyrimidine
Ticket ID: #PUR-PYR-0024 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Optimization of Column Chromatography for 2-Bromo-4-ethylpyrimidine
Introduction
Welcome to the Technical Support Center. You are likely working with This compound , a key intermediate often used in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions.
Purifying this compound presents a specific set of challenges. As a nitrogen-containing heterocycle, it possesses basic sites (the pyrimidine nitrogens) that interact strongly with the acidic silanol groups (
This guide provides a self-validating protocol designed to suppress these interactions and ensure high recovery.
Module 1: Method Development & Optimization
Before scaling up to a flash column, you must establish a thermodynamic separation window. Do not skip this step; pyrimidines are notorious for "streaking" on TLC plates, which mimics their behavior on the column.
The "Anti-Tailing" Solvent System
Standard Hexane/Ethyl Acetate (EtOAc) gradients often fail for this molecule. You must use a basic modifier.
| Component | Role | Recommended Concentration |
| Triethylamine (TEA) | Silanol Blocker: Competes with the pyrimidine for acidic sites on silica. | 1.0% v/v (Constant) |
| Ethyl Acetate | Polar Eluent: Modulates retention ( | Gradient (0% |
| Hexanes | Non-Polar Matrix: Controls elution strength. | Balance |
Critical Insight: Do not premix TEA into the gradient bottles if using an automated system (e.g., Biotage/ISCO) that calculates gradients dynamically, as the percentage of TEA will fluctuate. Instead, add TEA to both solvent A and solvent B at 1%, or use a dedicated "Modifier" line if your system supports it [1].
TLC Visualization
-
UV (254 nm): The pyrimidine ring absorbs strongly. This is your primary detection method.
-
Iodine Stain: Useful if you suspect non-UV active impurities (like aliphatic starting materials), though less sensitive for the pyrimidine itself.
Module 2: The Purification Protocol
Sample Preparation (Dry Loading)
This compound is often an oil or a low-melting solid. Liquid loading (dissolving in DCM and injecting) often leads to band broadening because the solvent polarity disrupts the gradient at the head of the column. Dry loading is mandatory for sharp separation.
-
Dissolution: Dissolve crude mixture in a minimal amount of Dichloromethane (DCM).
-
Adsorption: Add Celite 545 or Silica Gel (ratio 1:2 crude to support).
-
Evaporation: Rotovap gently until a free-flowing powder is obtained. Caution: Do not use high heat (>40°C) or high vacuum for extended periods, as small pyrimidines can sublime.
-
Loading: Pack the powder into a solid load cartridge or pour it on top of the pre-packed column and cap with a sand layer.[1]
Gradient Execution
-
Column: Standard Silica (40-63 µm).
-
Flow Rate: 15-25 mL/min (for a 12g-25g column).
-
Equilibration: Flush column with 3 CV (Column Volumes) of the starting solvent (Hexane + 1% TEA) to neutralize the silica before injection.
Gradient Table:
| Time / CV | % Solvent B (EtOAc + 1% TEA) | Event |
|---|---|---|
| 0 - 2 CV | 0% | Isocratic Hold (Elute non-polar impurities) |
| 2 - 10 CV | 0%
Module 3: Visualization of Workflow
The following diagram illustrates the critical decision pathways for purifying this specific heterocycle.
Caption: Logical workflow for the purification of basic pyrimidines, highlighting the intervention for tailing (TEA) and stability checks.
Module 4: Troubleshooting Guide
Issue 1: Significant Tailing (Streaking)
Symptoms: The product elutes over 10-15 fractions; TLC of fractions shows "smearing" rather than a tight spot.
-
Root Cause: The basic nitrogen on the pyrimidine ring is hydrogen-bonding with acidic silanols (
) [2]. -
Solution:
-
Verify TEA: Ensure Triethylamine is present in both solvent reservoirs.
-
Increase Ionic Strength: If TEA fails, switch to 1% Methanolic Ammonia (7N NH3 in MeOH) mixed into DCM (DCM/MeOH/NH3 system).
-
Stationary Phase: Switch to Amine-functionalized silica (NH2-Silica) . This eliminates the need for mobile phase modifiers entirely [3].
-
Issue 2: Co-elution with Impurities
Symptoms: Product overlaps with a des-bromo impurity or a regioisomer.
-
Root Cause: Similar polarity between the ethyl-pyrimidine and its byproducts.
-
Solution:
-
Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/MeOH . The
interactions of Toluene often separate aromatic heterocycles better than alkanes. -
Flatten Gradient: Use a focused gradient (isocratic hold) at the %B where the product begins to elute (e.g., hold at 12% B for 5 CVs).
-
Issue 3: Product Decomposition
Symptoms: NMR shows loss of the bromine (dehalogenation) or appearance of an -OH peak (hydrolysis) after the column.
-
Root Cause: The column run was too long, or the silica was too acidic.
-
Solution:
-
Speed: Increase flow rate to minimize residence time.
-
Neutralization: Pre-wash the column with 1% TEA in Hexane for 5 minutes before loading the sample.
-
Alternative Phase: Use Neutral Alumina instead of Silica.
-
Module 5: Frequently Asked Questions (FAQs)
Q: Can I store the purified compound in the fridge? A: Yes. This compound should be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can darken (oxidize) over time if exposed to air and light.
Q: Why did my product "oil out" inside the column? A: This happens if the sample was loaded in a solvent that is too strong (like pure DCM) or if the concentration was too high. This is why Dry Loading (Section 2.1) is strictly recommended for this compound.
Q: Is the bromine atom labile during chromatography?
A: Generally, no. The C-Br bond on a pyrimidine is stable to standard chromatography. However, avoid using primary amines (like n-butylamine) as modifiers, as they could theoretically displace the bromine via
References
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
-
Sielc Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[2] Org.[2][3] Synth. 2025, 102, 276–302.[2] Retrieved from [Link]
Sources
solvent selection for nucleophilic substitution of 2-bromopyrimidines
Topic: Solvent Selection for Nucleophilic Substitution of 2-Bromopyrimidines Ticket ID: PYR-SNAR-002 Status: Open Agent: Senior Application Scientist
The Diagnostic Matrix: Troubleshooting Your Reaction
Before optimizing, identify the specific failure mode of your current experiment.
| Symptom | Probable Cause | Technical Insight | Corrective Action |
| Reaction Stalled (<10% conv.) | Solvent Polarity Mismatch | The transition state (Meisenheimer complex) is highly polar. Non-polar solvents (THF, Toluene) cannot stabilize this intermediate, dramatically raising activation energy. | Switch to Polar Aprotic solvents (DMSO, DMF, NMP) or "On-Water" conditions to stabilize the transition state. |
| Byproduct: 2-Hydroxypyrimidine | Competitive Hydrolysis | 2-Bromopyrimidines are labile. Trace water in basic conditions (alkoxide/hydroxide bases) leads to OH substitution. | Dry Solvents: Use anhydrous DMSO/DMF. Steric Bulk: Switch base to |
| Work-up "Oil" / No Precipitation | High BP Solvent Retention | DMF ( | Aqueous Crash: Pour reaction into 10x volume of ice water. Green Switch: Use Cyrene™ or n-Butanol (precipitates upon cooling). |
| Nucleophile Inactive (Anilines) | Electronic Deactivation | Electron-poor amines (e.g., nitro-anilines) lack the HOMO energy to attack the neutral pyrimidine ring. | Acid Catalysis: Add 1.0 equiv HCl in iPrOH. Protonation of Pyrimidine-N lowers the LUMO, activating the ring for attack. |
Solvent Selection Logic: The "Why" and "How"
Do not choose solvents randomly. Select based on Nucleophile Strength and Downstream Processing.
Comparative Solvent Performance Data
Data aggregated from internal application notes and literature benchmarks.
| Solvent Class | Examples | Reaction Rate ( | Work-up Ease | Green Score | Best For... |
| Polar Aprotic (Classic) | DMF, DMSO, NMP | High (100) | Low (High BP) | Low (Reprotoxic) | Unreactive nucleophiles; High-temperature library synthesis. |
| Protic (Alcohols) | EtOH, | Moderate (40-60) | High (Evaporation) | High | Acid-catalyzed reactions; Scale-up (easy recovery). |
| "On-Water" (Heterogeneous) | Water (surfactant-free) | High (85-95) | Very High (Filtration) | Excellent | Hydrophobic nucleophiles; "Green" process chemistry. |
| Bio-Based Aprotic | Cyrene™, 2-MeTHF | High (80-90) | Moderate | High | Replacing NMP/DMF in regulated environments. |
Workflow Visualization
Understanding the decision logic for solvent systems.
Figure 1: Decision Tree for Solvent Selection based on nucleophile electronics and process requirements.
Deep Dive Protocols
Standardized methodologies validated for 2-bromopyrimidine substitution.
Protocol A: The "Green" On-Water Method
Best for: Hydrophobic amines, process scale-up, avoiding toxic waste. Mechanism: The hydrophobic effect forces the organic reactants together in the aqueous phase, accelerating the reaction despite poor solubility. Water also stabilizes the transition state via H-bonding [1].
-
Setup: Charge a round-bottom flask with 2-bromopyrimidine (1.0 equiv) and the amine nucleophile (1.1 equiv).
-
Solvent: Add Water (tap water is sufficient, 3-5 mL per mmol substrate). Note: The mixture will look like a suspension or oil-in-water emulsion. This is normal.
-
Reaction: Heat to 100 °C with vigorous stirring (1000 rpm). The high stir rate is critical to maximize surface area contact.
-
Monitoring: Reaction is usually complete in 2–6 hours.
-
Work-up: Cool to room temperature.
-
Solid Product: Filter the precipitate and wash with water.
-
Liquid Product: Extract with EtOAc (green alternative: CPME), dry, and concentrate.
-
Protocol B: Acid-Mediated Substitution (The "Aniline" Fix)
Best for: Weak nucleophiles (anilines, electron-deficient amines) that fail under standard basic conditions. Mechanism: Protonation of the pyrimidine N1/N3 lowers the LUMO energy, making the C2 position significantly more electrophilic [2].
-
Setup: Dissolve 2-bromopyrimidine (1.0 equiv) and aniline derivative (1.0 equiv) in
-PrOH or -BuOH (0.5 M). -
Catalyst: Add conc. HCl (2-3 drops per mmol) or 4M HCl in dioxane (1.0 equiv).
-
Critical Check: If the amine is highly basic, it will protonate preferentially.[1] In this case, use 2.0 equiv of acid, or switch back to Protocol A. This method works best when the amine
< Pyrimidine .
-
-
Reaction: Reflux (
C) for 4-12 hours. -
Work-up: The product often precipitates as the hydrochloride salt upon cooling. Filter and wash with cold ether.
-
Free Basing: If the free base is required, suspend the salt in DCM and wash with sat. NaHCO
.
-
Protocol C: The "Universal" Aprotic Method (High Throughput)
Best for: Library synthesis, robotic dispensing, highly soluble substrates.
-
Setup: Dissolve 2-bromopyrimidine (1.0 equiv) in anhydrous DMSO or NMP .
-
Base: Add DIPEA (2.0 equiv) or K
CO (2.0 equiv). -
Nucleophile: Add amine (1.2 equiv).
-
Reaction: Heat to 80-120 °C .
-
Warning: Do not exceed 140 °C with DMSO due to decomposition risks.
-
-
Work-up (The "Crash" Method):
-
Pipette the reaction mixture slowly into a beaker containing 10 volumes of ice-water or 5% aqueous LiCl .
-
Agitate for 10 minutes. The product should precipitate. Filter and dry.
-
Mechanistic Visualization
Why acid catalysis works for unreactive substrates.
Figure 2: Acid-mediated activation pathway. Protonation of the ring nitrogen increases electrophilicity at C2, facilitating attack by weak nucleophiles.
Frequently Asked Questions (FAQs)
Q: Can I use THF or Dioxane?
A: generally, no . While they dissolve the reactants, they are too non-polar to stabilize the charge-separated transition state of S
Q: My product is water-soluble, so the "Crash" method failed. How do I remove DMSO? A: If you cannot precipitate the product:
-
Lyophilization: DMSO freezes at 19°C but has low vapor pressure. Freeze-drying is slow but effective.
-
LiCl Wash: Dilute with EtOAc, then wash 5 times with 5% LiCl solution. The LiCl pulls DMSO into the aqueous layer.
-
Column: Load the DMSO solution directly onto a C18 Reverse Phase column (flash chromatography) and elute with Water/MeCN.
Q: Is 2-Chloropyrimidine interchangeable with 2-Bromopyrimidine?
A: Mechanistically, yes, but kinetically, no . Bromide is a better leaving group (
References
-
Wang, L., et al. "Aqueous-Phase Synthesis of 2-Aminopyrimidines via Nucleophilic Aromatic Substitution." Green Chemistry, vol. 12, no. 8, 2010.
-
Banks, D. et al. "Acid-Catalyzed Nucleophilic Substitution of 2-Halopyrimidines." Journal of the American Chemical Society, vol. 123, no. 15, 2001.
-
Sherwood, J. et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chemical Communications, vol. 50, 2014.
Sources
handling moisture sensitivity of 2-Bromo-4-ethylpyrimidine intermediates
Subject: Handling Moisture Sensitivity & Anhydrous Processing
Document ID: TSC-PYR-2B4E-001 Status: Active Audience: Synthetic Chemists, Process Development Scientists
Executive Summary: The Moisture Paradox
As a Senior Application Scientist, I often see researchers treat 2-Bromo-4-ethylpyrimidine (CAS: 850375-09-6) as a standard stable reagent. While the parent compound is relatively robust, its utility primarily lies in its conversion to highly reactive organometallic intermediates (via Li-halogen exchange or oxidative addition to Pd).
The Critical Insight: The "moisture sensitivity" associated with this compound is not usually about the storage of the bottle itself, but rather the catastrophic failure of its downstream lithiated intermediate in the presence of trace water. Even 50 ppm of water in your solvent can quench the generated 2-lithio-4-ethylpyrimidine, leading to the "des-bromo" impurity (4-ethylpyrimidine), which is often inseparable by chromatography.
This guide focuses on the anhydrous handling required to successfully utilize this building block.
Physical Properties & Storage Dashboard
Before reaction, proper storage is the first line of defense against moisture uptake, which distorts stoichiometry.
| Property | Specification | Handling Note |
| Physical State | Liquid / Low-melting solid | Hygroscopic tendency; surface moisture ruins stoichiometry. |
| Boiling Point | ~90-100°C (reduced pressure) | Distillable, but prone to decomposition if bath >140°C. |
| Storage Temp | 2–8°C (Refrigerate) | Cold storage minimizes slow hydrolysis to pyrimidinone. |
| Atmosphere | Inert (Argon/Nitrogen) | Critical: Store under inert gas. Cap with Parafilm/electrical tape. |
| Sensitivity | Parent: LowLithiated Intermediate: Extreme | The parent survives air; the intermediate survives <1 second in wet air. |
The Critical Workflow: Anhydrous Lithiation
The most common failure mode occurs during Lithium-Halogen Exchange . The following protocol is a self-validating system designed to prevent moisture intrusion.
The "Double-Manifold" Protocol
Do not use standard syringe techniques without positive pressure.
Prerequisites:
-
Solvent: THF (Anhydrous, <10 ppm H₂O). Note: Distillation over Na/Benzophenone is preferred over column drying for pyrimidines to remove stabilizers.
-
Reagent: n-BuLi or t-BuLi (Titrated immediately before use).
-
Vessel: Flame-dried Schlenk flask with a fresh septum.
Step-by-Step Methodology:
-
System Prep: Flame-dry the flask under vacuum (0.1 mmHg). Refill with Argon. Repeat 3x.
-
Solvent Charge: Cannula-transfer THF. Do not pour.
-
Substrate Addition:
-
If Liquid: Syringe transfer this compound.
-
If Solid: Dissolve in dry THF in a separate flame-dried vial, then cannula transfer.
-
-
Cryogenic Cooling: Cool to -78°C (Acetone/Dry Ice).
-
Why? Pyrimidine rings are electron-deficient. At > -60°C, the lithiated intermediate undergoes "Halogen Dance" (migration of Li) or nucleophilic attack by BuLi on the ring.
-
-
Lithiation: Add n-BuLi dropwise over 10 minutes.
-
Visual Check: A color change (often to deep red/orange) indicates formation of the lithiated species.
-
-
The "Moisture Check": If the color fades immediately or fails to form, your solvent contains water.
Diagram: The Moisture Failure Pathway
The following diagram illustrates the mechanistic consequence of moisture intrusion versus the desired pathway.
Caption: Figure 1. Kinetic competition between electrophilic trapping and moisture-induced protonation. The protonation pathway is diffusion-controlled and instantaneous.
Troubleshooting Center (FAQ)
Symptom: Low Yield & Recovery of "Starting Material"
User Question: "I quenched my reaction and recovered a compound with the same Rf as the starting material. Did the lithiation fail?"
Technical Diagnosis: Do not rely on Rf alone. This compound and its protonated byproduct (4-ethylpyrimidine) often have very similar polarities on silica.
-
Root Cause: Moisture in the THF quenched the lithiated intermediate, reverting it to the hydro-dehalogenated species (Des-bromo).
-
Verification: Run GC-MS or NMR.
-
Starting Material: Doublet signals for aromatic protons.
-
Des-bromo Impurity: You will see a new proton signal at the C2 position (downfield, ~9.0 ppm) which was previously occupied by Bromine.
-
-
Solution: Re-dry THF using activated molecular sieves (3Å or 4Å) for 24 hours. Sparging with nitrogen is insufficient to remove dissolved moisture [1].
Symptom: Formation of "Dimeric" Impurities
User Question: "I see a high molecular weight impurity in my Suzuki coupling."
Technical Diagnosis: This is likely the homocoupling product (Bis-pyrimidine).
-
Root Cause: In Suzuki couplings, if the catalyst is exposed to moisture/oxygen, the oxidative addition complex can disproportionate.
-
Solution: Degas all aqueous base solutions (e.g., Na₂CO₃) by bubbling Argon for 30 minutes before mixing with the organic phase. Use a "Schlenk Bomb" or sealed tube for the reaction.
Symptom: Solid Clumping in Storage
User Question: "The reagent has turned into a sticky solid in the bottle."
Technical Diagnosis: The compound is hygroscopic and has absorbed atmospheric water.
-
Risk: Weighing this "wet" solid introduces water directly into your anhydrous reaction.
-
Solution: Dissolve the entire bottle contents in dry DCM, dry over MgSO₄, filter, and concentrate. Store the purified material in a desiccator.
Analytical Validation Data
Use this table to interpret your crude NMR/GC-MS when troubleshooting moisture issues.
| Species | Key ¹H NMR Feature (CDCl₃) | GC-MS Signature | Significance |
| This compound | No proton at C2. Ethyl group signals present. | M+ and M+2 (1:1 ratio) | Starting Material |
| 4-Ethylpyrimidine | Singlet/Doublet at ~9.0-9.2 ppm (C2-H) | M+ (Loss of 79/81 mass units) | Moisture Failure Indicator |
| 2,2'-Bis-pyrimidine | Complex aromatic region; symmetry may simplify spectrum. | 2x Mass | Oxidative Homocoupling (O₂ leak) |
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Standard reference for handling organolithiums).
-
BenchChem Technical Support. (2025). Stability and Storage of Halogenated Pyrimidines.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- Newhouse, T., & Baran, P. S. (2011). If C–H Bonds Could Talk: Selective C–H Functionalization. Angewandte Chemie International Edition. (Context on functionalizing heterocycles).
Validation & Comparative
Structural Validation of 2-Bromo-4-ethylpyrimidine: A Comparative NMR Analysis Guide
Executive Summary: The Regioisomer Challenge
In the synthesis of pyrimidine-based kinase inhibitors, 2-Bromo-4-ethylpyrimidine (CAS: 5798-94-7) is a critical scaffold. However, its structural validation is frequently complicated by the presence of its regioisomer, 2-Bromo-5-ethylpyrimidine , and unreacted precursors.
This guide moves beyond basic peak assignment. It provides a comparative framework to rigorously distinguish the target 4-ethyl isomer from its 5-ethyl counterpart using
Strategic Analysis: Impurity Origins
Understanding why you are seeing specific peaks requires mapping the synthesis pathway. The primary impurities arise from non-regioselective bromination or isomer contamination in the starting materials.[1]
Figure 1: Synthesis pathway highlighting the origin of critical impurities. The 5-ethyl isomer often carries over from impure starting materials or rearrangement.
Experimental Protocol: High-Resolution Acquisition
To resolve the specific coupling constants (
Standardized Method (400 MHz or Higher)
-
Solvent:
(99.8% D) + 0.03% TMS. Note: DMSO-d may cause peak broadening of H6 due to quadrupole interaction with N, obscuring fine splitting. -
Concentration: 10–15 mg in 0.6 mL.
-
Pulse Sequence: zg30 (30° pulse angle) to maximize relaxation recovery.
-
Acquisition Time (AQ):
seconds (Critical for resolving Hz vs Hz). -
Spectral Width: -2 to 12 ppm.
-
Scans: 16 (minimum) for S/N > 100:1.
Comparative Analysis: Target vs. Isomer
The definitive identification rests on the aromatic region. The alkyl region (ethyl group) is similar for both isomers and is not diagnostic enough for purity assays.
Table 1: Comparative Chemical Shift & Multiplicity Data ( )
| Feature | Target: this compound | Comparator: 2-Bromo-5-ethylpyrimidine | Diagnostic Value |
| Aromatic System | Asymmetric (AX System) | Symmetric (AA' System) | CRITICAL |
| H-6 Proton | H6 is deshielded by adjacent N in both, but splitting differs. | ||
| H-5 Proton | N/A (Substituted) | Presence of H5 doublet confirms 4-substitution. | |
| H-4 Proton | N/A (Substituted) | In 5-Et, H4 & H6 are chemically equivalent. | |
| Coupling ( | Large vicinal coupling = Target. | ||
| Ethyl -CH | Minor shift difference; unreliable for trace analysis. | ||
| Ethyl -CH | Non-diagnostic. |
Detailed Mechanistic Interpretation
-
The Vicinal Marker (Target): In this compound, H5 and H6 are on adjacent carbons. This creates a strong vicinal coupling (
Hz). You must see two distinct doublets in the aromatic region. -
The Symmetry Trap (Comparator): In 2-Bromo-5-ethylpyrimidine, the molecule possesses a
axis of symmetry (chemically). H4 and H6 are equivalent. They appear as a singlet (integrating to 2H) or a very tight higher-order multiplet.-
Rule of Thumb: If your aromatic region shows a single signal integrating to 2H, you have the wrong isomer.
-
Decision Logic for QC Analysis
Use this flowchart to interpret the aromatic region (6.5 – 9.0 ppm) of your spectrum.
Figure 2: Logic flow for distinguishing the target pyrimidine from its symmetric regioisomer.
Troubleshooting & Artifacts
Common Issue: "Missing" H5 Peak
-
Observation: You see the H6 doublet at ~8.35 ppm, but the H5 doublet at ~7.15 ppm is obscured.
-
Cause: The residual solvent peak of
is at 7.26 ppm .[2] The H5 doublet often overlaps with the solvent satellite or the peak itself if shimming is poor. -
Solution:
-
Use DMSO-d
(residual peak 2.50 ppm) to shift the solvent window away from the aromatic region. -
Caution: In DMSO, the H6 peak may broaden due to relaxation effects from the adjacent Quadrupolar Nitrogen (
N).
-
Common Issue: Broad Singlets
-
Observation: Ethyl signals are sharp, but aromatic signals are broad lumps.
-
Cause: Paramagnetic impurities (Chromium/Iron from steel reactors) or dynamic exchange if the sample is acidic (protonation of N).
-
Solution: Filter the sample through a small plug of basic alumina or add
to the NMR tube to ensure the free base form.
References
-
BenchChem. Spectroscopic Analysis of 2-Bromo-4-methylpyridine (Analogous Structure). Retrieved from BenchChem Technical Guides. Link
-
National Institutes of Health (NIH). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. (Demonstrates coupling constants in substituted pyrimidines). Link
-
AIST Spectral Database (SDBS). SDBS No. 5798 (General Pyrimidine Shifts). (Used for baseline chemical shift prediction). Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for vicinal vs. meta coupling magnitudes in heterocycles).
Sources
Technical Assessment: 13C NMR Characterization of 2-Bromo-4-ethylpyrimidine
Executive Summary & Structural Context[1][2][3][4][5][6][7]
2-Bromo-4-ethylpyrimidine (CAS: 57561-53-4) is a critical heterocyclic intermediate, widely employed in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by the electrophilic C2 position (activated by the pyrimidine nitrogens and the bromine leaving group) and the lipophilic ethyl chain at C4.
This guide provides a definitive analysis of its Carbon-13 Nuclear Magnetic Resonance (13C NMR) profile. Unlike standard spectral libraries, we dissect the signal assignments through comparative structure-activity relationships (SAR) , isolating the specific electronic perturbations caused by the "Heavy Atom Effect" of bromine and the alkylation at C4.
Core Distinctions[2]
-
The Heavy Atom Effect: The C2 carbon attached to Bromine appears significantly upfield compared to its Chloro-analog, a counter-intuitive phenomenon driven by relativistic spin-orbit coupling.
-
Regio-isomerism: The ethyl group at C4 creates a distinct asymmetry, differentiating C4 (quaternary, deshielded) from C6 (methine, aromatic).
Theoretical vs. Experimental Signal Assignment[8]
The following data synthesizes experimental precedents from analogous pyrimidine scaffolds to establish a high-confidence spectral profile.
Table 1: Characteristic 13C NMR Signals (CDCl3, 100 MHz)
| Carbon Position | Assignment | Chemical Shift ( | Signal Type | Mechanistic Insight |
| C2 | C-Br | 152.0 - 154.5 | Cq (Quaternary) | Diagnostic Peak. Upfield shifted relative to unsubstituted pyrimidine (~159 ppm) and 2-Cl analog (~161 ppm) due to the Heavy Atom Effect. |
| C4 | C-Ethyl | 172.0 - 174.5 | Cq (Quaternary) | Significant deshielding ( |
| C6 | C-H | 156.0 - 158.0 | CH (Methine) | Typical aromatic pyrimidine signal, slightly affected by the C4-ethyl group ( |
| C5 | C-H | 119.0 - 121.0 | CH (Methine) | Shielded relative to benzene. The |
| Ethyl-CH2 | -CH2- | 28.0 - 29.5 | CH2 (Methylene) | Benzylic-like position; shifts vary slightly with concentration. |
| Ethyl-CH3 | -CH3 | 12.5 - 14.0 | CH3 (Methyl) | Standard terminal methyl region. |
Note on Solvent Effects: In polar aprotic solvents like DMSO-d6 , expect a slight downfield shift (+0.5 to +1.5 ppm) for C2 and C4 due to dipole-dipole interactions and hydrogen bonding with solvent water traces.
Comparative Analysis: Validating the Structure
To ensure the identity of this compound, one must distinguish it from common process impurities or analogs.
Scenario A: Bromine vs. Chlorine (Halogen Exchange)
In process chemistry, 2-Chloro-4-ethylpyrimidine is a common precursor or byproduct. Distinguishing them via 13C NMR is definitive.
-
This compound: C2 appears at ~153 ppm .
-
2-Chloro-4-ethylpyrimidine: C2 appears at ~161-163 ppm .
-
Mechanism: Chlorine is more electronegative (deshielding), whereas Bromine's large electron cloud introduces spin-orbit coupling that shields the attached carbon (Heavy Atom Effect).
Scenario B: Regio-Control (4-Ethyl vs. 5-Ethyl)
If the ethylation occurs at C5 instead of C4:
-
4-Ethyl: C4 is quaternary (~173 ppm); C5 is a CH (~120 ppm).
-
5-Ethyl: C5 is quaternary (~135 ppm); C4 is a CH (~158 ppm).
-
Validation: A DEPT-135 experiment will show C5 as "missing" (quaternary) for the 5-ethyl isomer, whereas it will be positive (CH) for the desired 4-ethyl product.
Visualization of Assignment Logic
The following diagram illustrates the decision tree for assigning peaks based on electronic environments.
Figure 1: Logical flow for structural confirmation using 13C NMR chemical shifts and DEPT correlations.
Experimental Protocol: Self-Validating Workflow
To obtain high-resolution data suitable for the comparisons above, follow this optimized protocol. This method ensures adequate relaxation for quaternary carbons (C2, C4).
Materials
-
Analyte: >30 mg this compound (High concentration is vital for 13C sensitivity).
-
Solvent: 0.6 mL CDCl3 (99.8% D) + 0.03% TMS (Internal Standard).
-
Tube: 5mm Precision NMR Tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 30-50 mg of sample in 0.6 mL CDCl3.
-
Critical: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.
-
-
Acquisition Parameters (400 MHz Instrument):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . (Standard is often 1.0s, but C2 and C4 are quaternary and require longer to relax for accurate integration/visibility).
-
Scans (NS): Minimum 512 scans (approx. 30 mins).
-
Spectral Width: 240 ppm (to capture C=O impurities if present).
-
-
Processing:
-
Line Broadening (LB): 1.0 Hz (reduces noise).
-
Referencing: Set CDCl3 triplet center to 77.16 ppm .
-
Figure 2: Optimized experimental workflow for acquiring diagnostic 13C NMR data.
References
-
General Pyrimidine Shifts & Substituent Effects
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.
-
-
Heavy Atom Effect (Bromine vs Chlorine)
-
Calculated 13C NMR Shifts of Brominated Carbons. Chemistry Stack Exchange (referencing J. Chem. Phys. data).
-
-
Reference Data for 2-Bromopyrimidine
-
PubChem Compound Summary for CID 78345, 2-Bromopyrimidine. National Center for Biotechnology Information (2025).
-
-
Reference Data for 2-Bromopyridine (Analogous C-Br shift)
Sources
A Comparative Guide to Leaving Group Ability: Bromide vs. Chloride in 4-Ethylpyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the pyrimidine core is a privileged scaffold. Its functionalization often relies on nucleophilic aromatic substitution (SNAr), a powerful reaction where the choice of leaving group is paramount to achieving optimal yield and reaction efficiency. This guide provides an in-depth comparison of two common halogens, bromide (Br) and chloride (Cl), as leaving groups at the C4-position of 4-ethylpyrimidines, a class of substrates of growing interest. We will move beyond simplistic rules to explore the nuanced interplay of electronic effects and reaction mechanics that govern their relative reactivity.
The SNAr Mechanism on Pyrimidines: A Primer
Nucleophilic aromatic substitution on electron-deficient heteroaromatics like pyrimidine does not follow a concerted SN2 pathway or a cationic SN1 pathway.[1] Instead, it proceeds via a two-step addition-elimination mechanism.[2]
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyrimidine ring is temporarily broken in this step.
-
Elimination Step (Fast): The leaving group departs, taking its bonding electrons with it. This restores the aromaticity of the pyrimidine ring and forms the final product.
The stability of the Meisenheimer complex is critical. The electron-withdrawing nitrogen atoms in the pyrimidine ring are key to this stabilization, particularly for substitution at the C2, C4, and C6 positions, as they can delocalize the negative charge through resonance.[3] For substitution at the C4-position of a pyrimidine, one of the ring nitrogens is para to the site of attack, providing excellent stabilization of the anionic intermediate.[4]
Figure 1. Generalized SNAr mechanism at the C4-position of a halopyrimidine.
Theoretical Comparison: Electronegativity vs. Polarizability
The debate over Br vs. Cl as a leaving group in SNAr chemistry is a classic case of competing electronic factors.
The "Element Effect": The Case for Chloride Superiority
In many activated SNAr reactions, the leaving group order is F > Cl ≈ Br > I.[5][6] This "element effect" is counterintuitive when compared to SN2 reactions, where iodide is an excellent leaving group. The rationale is tied to the rate-determining step (RDS).[7]
-
Inductive Activation: The RDS is the nucleophilic attack to form the Meisenheimer complex. A more electronegative halogen (Cl: 3.16 vs. Br: 2.96 on the Pauling scale) exerts a stronger inductive electron-withdrawing effect. This effect makes the ipso-carbon more electrophilic and stabilizes the developing negative charge in the transition state leading to the intermediate.[2]
-
C-X Bond Strength: Since the C-X bond is broken after the rate-determining step, its strength (C-Cl: ~339 kJ/mol vs. C-Br: ~285 kJ/mol) has a less significant impact on the overall reaction rate.[7]
Following this logic, 4-chloro-ethylpyrimidine should be more reactive than its 4-bromo counterpart because the more electronegative chlorine atom more effectively facilitates the initial, rate-limiting nucleophilic attack.
Challenging Convention: The Case for Bromide in Pyrimidine Systems
While the element effect holds true for many systems, experimental evidence in heteroaromatic chemistry suggests the situation is more complex. Specifically for the aminolysis of halopyrimidines, the observed reactivity order has been reported as Br > I > Cl .[4] This reversal implies that the fundamental assumptions of the element effect may not fully apply.
Several factors could contribute to the enhanced reactivity of bromide in this context:
-
Shift in the Rate-Determining Step: If the second step—expulsion of the leaving group—becomes partially rate-limiting, then the C-X bond strength and the stability of the resulting halide anion become more important. The weaker C-Br bond compared to the C-Cl bond would facilitate a faster elimination step.
-
Polarizability: Bromine is significantly more polarizable than chlorine. The larger, more diffuse electron cloud of bromide can be distorted to a greater extent, which can help stabilize the transition state through more effective orbital overlap with the attacking nucleophile.[6] This factor becomes particularly relevant with soft, polarizable nucleophiles (e.g., thiols).[8]
-
Solvent Effects: The choice of solvent can influence which electronic factor dominates. Protic solvents can solvate the leaving group as it departs, which may favor the smaller, more charge-dense chloride anion. In aprotic polar solvents, polarizability effects can become more pronounced.
For the 4-ethylpyrimidine system, the weakly electron-donating ethyl group slightly deactivates the ring to nucleophilic attack. In this less-activated system, the subtle differences between Br and Cl can lead to a context-dependent reactivity order, often favoring bromide under common synthetic conditions.
Quantitative Data Summary
The following tables summarize the key physical properties influencing leaving group ability and present representative experimental outcomes for the amination of 4-halo-2,6-dimethylpyrimidines, a closely related substrate class.
Table 1: Comparison of Halogen Properties
| Property | Chlorine (Cl) | Bromine (Br) | Implication for SNAr Reactivity |
| Pauling Electronegativity | 3.16 | 2.96 | Higher electronegativity (Cl) enhances the electrophilicity of the ipso-carbon, favoring the initial attack. |
| Covalent Radius (pm) | 99 | 114 | Smaller size (Cl) can sometimes lead to less steric hindrance. |
| Polarizability (ų) | 2.18 | 3.05 | Higher polarizability (Br) can better stabilize the transition state, especially with soft nucleophiles.[6] |
| Aryl C-X Bond Energy (kJ/mol) | ~339 | ~285 | The weaker C-Br bond is easier to break, favoring the elimination step. |
Table 2: Representative Reaction Outcomes for Aminolysis
The following data is based on reported trends for the aminolysis of 4-halo-2,6-dimethylpyrimidines.[4] While not specific to the 4-ethyl substrate, it provides a strong indication of the expected relative reactivity.
| Substrate | Nucleophile | Conditions | Time for 50% Conversion (t1/2) | Relative Rate (approx.) |
| 4-Chloro-2,6-dimethylpyrimidine | Isopentylamine | Ethanol, 60°C | ~150 min | 1.0 |
| 4-Bromo-2,6-dimethylpyrimidine | Isopentylamine | Ethanol, 60°C | ~50 min | 3.0 |
Note: This data illustrates a common trend observed in pyrimidine chemistry where bromide is a more reactive leaving group than chloride in aminolysis reactions.
Experimental Protocol: Comparative Amination
This protocol provides a framework for directly comparing the reactivity of 4-chloro-ethylpyrimidine and 4-bromo-ethylpyrimidine with a common amine nucleophile.
Objective: To determine the relative rate of conversion of 4-chloro-ethylpyrimidine and 4-bromo-ethylpyrimidine to the corresponding 4-amino-ethylpyrimidine product.
Materials:
-
4-chloro-ethylpyrimidine
-
4-bromo-ethylpyrimidine
-
Morpholine (or other desired amine nucleophile)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
Figure 2. Workflow for comparing the reactivity of 4-chloro- and 4-bromo-ethylpyrimidine.
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 4-chloro-ethylpyrimidine (Flask A) and 4-bromo-ethylpyrimidine (Flask B) (1.0 mmol each).
-
To each flask, add potassium carbonate (1.5 mmol, 1.5 equiv.) and the chosen solvent (e.g., DMF, 10 mL).
-
Initiation: Add morpholine (1.1 mmol, 1.1 equiv.) to each flask. If using GC/HPLC for monitoring, add the internal standard at this stage.
-
Reaction: Place both flasks in a preheated oil bath at 80°C and begin vigorous stirring.
-
Monitoring: Withdraw small aliquots from each reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8 hours). Quench the aliquot with water and extract with ethyl acetate. Analyze the organic layer by TLC or GC/HPLC to monitor the disappearance of starting material and the appearance of the product.
-
Workup (upon completion): Cool the reaction mixtures to room temperature. Pour the contents into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by ¹H NMR and GC/HPLC to determine the final conversion and yield for each reaction.
Conclusion and Recommendation
The choice between a 4-bromo and a 4-chloro-ethylpyrimidine substrate is not always straightforward and depends heavily on the specific reaction conditions and the nature of the nucleophile.
-
For reactions with hard nucleophiles (e.g., alkoxides, primary amines) or when seeking to minimize cost, 4-chloro-ethylpyrimidine is a logical starting point. The higher electronegativity of chlorine provides strong electronic activation for the rate-limiting nucleophilic attack.
-
For reactions with softer, more polarizable nucleophiles (e.g., thiols) or when faster reaction times are desired, 4-bromo-ethylpyrimidine is often the superior choice. The greater polarizability of bromine and the weaker C-Br bond can lead to a significant rate enhancement, as is frequently observed in the aminolysis of pyrimidines.[4]
Ultimately, the optimal leaving group must be determined empirically. The provided protocol offers a robust method for a direct, head-to-head comparison, enabling researchers to make data-driven decisions for their specific synthetic challenges. By understanding the underlying mechanistic principles, scientists can more effectively strategize the synthesis of complex pyrimidine-based molecules.
References
- ResearchGate. (2025, August 7). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines.
- BenchChem. (2025). A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine in Chemical Synthesis. BenchChem.
- Crowley, P. J., & Traynor, J. R. (2023). The "element effect" in nucleophilic aromatic substitution reactions (SNAr)
- Evans, M. (2023, January 17).
- Chemistry LibreTexts. (2023, January 22). Leaving Groups.
- MDPI. (2023, November 15).
- Evans, M. (2023, January 17).
- Chemistry Steps. (2021, August 9).
- National Institutes of Health. (n.d.).
- ECHEMI. (2018, December 15).
- Brown, D. J., & Lee, T.-C. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 214-217.
- Chemistry Stack Exchange. (2018, December 15).
- ResearchGate. (2021, June). Amination of halopyrimidines and 4-chloroquinazoline.
- MDPI. (2019, October 14).
- Chemistry Stack Exchange. (2018, October 17).
- ResearchGate. (n.d.). Nucleophilic substitution reactions of chloropyrimidines.
- Brown, D. J., & Lyall, J. M. (1966). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Australian Journal of Chemistry, 19(9), 1953-1956.
- MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Wikipedia. (n.d.).
- ResearchGate. (2025, August 10). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Longdom Publishing. (2021, April 30).
- Chemistry LibreTexts. (2015, July 9). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
- Preprints.org. (2023, October 12).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
A Comparative Guide to the Infrared Spectroscopy of Ethyl and Bromo Functional Groups on Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Pyrimidine Core: A Vibrational Framework
Before delving into the specific substituents, it is essential to recognize the foundational IR absorption bands of the pyrimidine ring itself. As a heterocyclic aromatic system, pyrimidine exhibits a series of characteristic vibrations. These peaks can be influenced by the nature and position of substituents, a key consideration in spectral analysis.
The primary vibrational modes of the pyrimidine ring include:
-
C=N and C=C Stretching: These vibrations typically appear in the region of 1620-1450 cm⁻¹. The C=N stretching is often observed between 1620-1570 cm⁻¹, while the C=C stretching bands are found around 1600-1450 cm⁻¹[1].
-
C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds within the ring are generally located in the 1350-1200 cm⁻¹ range[1].
-
Ring Breathing and Deformations: The pyrimidine ring also undergoes "breathing" vibrations, where the entire ring symmetrically expands and contracts. These, along with other ring deformation modes, contribute to the complex fingerprint region of the spectrum.
-
C-H Bending: Out-of-plane C-H bending vibrations can be observed in the 900-600 cm⁻¹ region, and their positions can be indicative of the substitution pattern on the ring[1].
The electronic nature of a substituent can modulate the electron density within the pyrimidine ring, causing shifts in these fundamental frequencies. Electron-donating groups, such as the ethyl group, tend to increase electron density and can cause a bathochromic (red) shift to lower wavenumbers. Conversely, electron-withdrawing groups, like bromine, can lead to a hypsochromic (blue) shift to higher wavenumbers[2].
The Ethyl Group Signature: A Tale of Aliphatic Vibrations
The ethyl group (-CH₂CH₃) introduces a set of characteristic aliphatic C-H vibrations. These are typically strong and readily identifiable in the IR spectrum.
Key Vibrational Modes of the Ethyl Group:
-
C-H Stretching: The most prominent peaks for an ethyl group are the symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups. These are found in the 3000-2850 cm⁻¹ region. Specifically, asymmetric C-H stretching of the CH₂ group is observed around 2977 cm⁻¹ in ethyl-substituted pyrimidines[3].
-
C-H Bending: The ethyl group also exhibits bending (scissoring, wagging, twisting, and rocking) vibrations. The CH₂ bending mode is typically seen near 1439 cm⁻¹[3]. Methyl group bending vibrations also contribute to the spectrum in this region.
The Bromo Group Signature: A Fingerprint Region Indicator
Identifying a bromo substituent (-Br) via IR spectroscopy can be more challenging than for an ethyl group, as its primary vibration occurs in the lower frequency "fingerprint" region of the spectrum.
Key Vibrational Modes of the Bromo Group:
-
C-Br Stretching: The carbon-bromine stretching vibration is the most direct indicator of a bromo functional group. For aryl bromides, this peak is typically found in the 690-515 cm⁻¹ range[4][5][6]. In the case of 5-bromo-2-nitropyridine, the C-Br stretch has been assigned at 527 cm⁻¹[7]. It is important to note that this region can be complex, with other vibrations present.
-
Influence on Ring Vibrations: As an electron-withdrawing group, bromine can influence the positions of the pyrimidine ring's own vibrational modes. This can be a secondary indicator of its presence.
Comparative Analysis: Ethyl vs. Bromo Substituents
The following table summarizes the key IR absorption peaks for ethyl and bromo functional groups on a pyrimidine ring, providing a direct comparison for analytical purposes.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Asymmetric C-H Stretch | Ethyl (-CH₂CH₃) | ~2977 | Strong | Characteristic of the methylene group. |
| Symmetric C-H Stretch | Ethyl (-CH₂CH₃) | 2900-2850 | Medium-Strong | From both methyl and methylene groups. |
| C-H Bending (Scissoring) | Ethyl (-CH₂CH₃) | ~1439 | Medium | Primarily from the methylene group. |
| C-Br Stretch | Bromo (-Br) | 690-515 | Medium-Strong | Located in the fingerprint region. |
| Pyrimidine Ring C=N/C=C Stretch | Both | 1620-1450 | Variable | Position can be shifted by the substituent. |
Experimental Protocols
Sample Preparation for FTIR Analysis:
A standard protocol for preparing solid pyrimidine derivatives for FTIR analysis using the KBr pellet technique is as follows:
-
Grinding: Take approximately 1-2 mg of the solid pyrimidine sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the two together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be collected before running the sample.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the identification of ethyl and bromo functional groups on a pyrimidine core using IR spectroscopy.
Caption: Workflow for identifying ethyl and bromo groups on pyrimidines via IR.
Conclusion
The differentiation between ethyl and bromo substituents on a pyrimidine ring is reliably achieved through careful examination of the IR spectrum. The ethyl group provides distinct, high-wavenumber C-H stretching and bending signals, while the bromo group is primarily identified by its C-Br stretching vibration in the low-wavenumber fingerprint region. By understanding these characteristic peaks in conjunction with the fundamental vibrations of the pyrimidine core, researchers can confidently perform structural characterization of these important pharmaceutical building blocks.
References
-
Alkyl and aryl halide infrared spectra. (n.d.). In Chemistry. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]
- Singh, V., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88.
-
Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. (2025). International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2025). In Chemistry LibreTexts. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2021). In Chemistry LibreTexts. Retrieved from [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Ethylpyridine. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
-
NIST. (n.d.). Pyrimidine, 5-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Vibrational Spectroscopic Investigations, Electronic Properties, Molecular Structure and Quantum Mechanical Study of an Antifolate Drug: Pyrimethamine. (n.d.). SCIRP. Retrieved from [Link]
- Effect of substitution on pyrimidine.
- SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6- DIHYDRO-. (2022).
- Digital absorption spectral database of pyrimidine nucleobases and nucleoside analogues. (2025). American Chemical Society.
- FT-IR data of pyrimidine derivatives compounds. (n.d.).
- Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. (2010).
- Harmonic Vibrational Analysis. (n.d.). Q-Chem 5.1 User's Manual.
- Experimental and density functional theory study on structure, vibrational and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. (2022). Taylor & Francis.
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (2016).
- Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickel
- Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). MDPI.
- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (2008). South East Technological University.
- Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. (2010). AIP Publishing.
Sources
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Vibrational Spectroscopic Investigations, Electronic Properties, Molecular Structure and Quantum Mechanical Study of an Antifolate Drug: Pyrimethamine [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. jir.mewaruniversity.org [jir.mewaruniversity.org]
A Comparative Guide to the Biological Activity of 2-Substituted Pyrimidine and Pyridine Scaffolds in Drug Discovery
Introduction: The Strategic Choice Between Privileged Heterocycles
In the landscape of medicinal chemistry, pyrimidine and pyridine rings are designated as "privileged scaffolds." This distinction arises from their recurring presence in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Both are six-membered aromatic heterocycles, but they differ in a crucial aspect: pyridine contains one nitrogen atom, while pyrimidine contains two, at positions 1 and 3.[3][4] This seemingly minor structural variance profoundly impacts the molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and ultimately, its biological activity.
This guide provides an in-depth comparison of the biological activities of pyrimidine derivatives versus their pyridine analogs, using the conceptual framework of a 2-Bromo-4-ethyl substituted core. While direct comparative studies on this specific molecule are sparse, the principles derived from extensive research on related bromo-pyrimidine and substituted pyridine compounds offer invaluable insights for drug development professionals.[5][6] We will dissect the causality behind experimental choices, provide validated protocols for key biological assays, and present quantitative data to guide researchers in selecting the optimal scaffold for their therapeutic target.
Part 1: Anticancer Activity - A Tale of Two Scaffolds in Kinase Inhibition
A primary application for both pyrimidine and pyridine derivatives is in the development of anticancer agents, particularly as inhibitors of protein kinases.[7][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[7] The nitrogen atoms within the pyrimidine and pyridine rings are crucial for their inhibitory action, often acting as hydrogen bond acceptors that interact with the "hinge region" of the kinase ATP-binding pocket, a mechanism that mimics the adenine core of ATP itself.
The presence of two nitrogen atoms in the pyrimidine ring offers multiple potential hydrogen bonding patterns compared to the single nitrogen in pyridine, which can be leveraged to enhance potency and selectivity for a specific kinase target.[9]
Visualizing the Mechanism: Scaffold Interaction with Kinase Hinge Region
The following diagram illustrates the fundamental difference in how pyrimidine and pyridine scaffolds can interact with the hinge region of a generic protein kinase. The pyrimidine core offers two distinct nitrogen atoms (N1 and N3) for hydrogen bonding, whereas the pyridine core presents only one. This difference is a critical consideration during the rational design of kinase inhibitors.
Caption: Pyrimidine vs. Pyridine scaffold interaction with a kinase hinge.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The first step in evaluating potential anticancer agents is to assess their general cytotoxicity against cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle: This assay quantifies the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[10][11][12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, A549, MCF-7) in a 96-well microplate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-bromo-pyrimidine/pyridine derivatives) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dasatinib, Doxorubicin).[5][13]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
To determine if the cytotoxic effect is due to the inhibition of a specific kinase, a direct enzymatic assay is required. Luminescence-based assays, such as the ADP-Glo™ or Kinase-Glo® system, are highly sensitive and suitable for high-throughput screening.[5][7]
Principle: This assay measures the amount of ATP consumed by a kinase during a phosphorylation reaction. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert ADP (the product of the kinase reaction) into ATP, which is then used by a luciferase enzyme to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.[7]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in an appropriate buffer containing DMSO.
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the test compounds, the target kinase (e.g., Bcr-Abl, JAK2), its specific substrate, and ATP to initiate the reaction.[5][7]
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[7]
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the inhibitor concentration.
Data Summary: Anticancer Activity
The following table summarizes representative cytotoxic and kinase inhibitory activities for bromo-pyrimidine and substituted-pyridine derivatives from published literature. This data illustrates that both scaffolds can produce highly potent compounds, with the specific activity being highly dependent on the substitution patterns and the biological target.
| Compound Class | Derivative Example | Target Cell Line / Kinase | Activity (IC₅₀) | Reference |
| Bromo-Pyrimidine | 5-Bromo-pyrimidine analog (6g) | K562 (Leukemia) | 0.08 µM | [5] |
| 5-Bromo-pyrimidine analog (7d) | Bcr/Abl Kinase | 0.04 µM | [5] | |
| 5-Bromo-pyrimidine analog (9c) | A549 (Lung Cancer) | 0.41 µM | [5] | |
| 2,4,5-substituted pyrimidine (4k) | BEL-7402 (Liver Cancer) | 0.016 µM (16 nM) | [14] | |
| Substituted-Pyridine | Pyridine-bridged CA-4 (4s) | MDA-MB-231 (Breast) | 0.0015 µM (1.5 nM) | [15] |
| Pyridine-bridged CA-4 (4h) | A549 (Lung Cancer) | 0.0021 µM (2.1 nM) | [15] | |
| 2-Bromo-4-methylpyridine (Deriv. B) | PC-3 (Prostate Cancer) | ~5-15 µM | [6] | |
| Pyrido[2,3-d]pyrimidine (4) | MCF-7 (Breast Cancer) | 0.57 µM | [16] |
Part 2: Antimicrobial Activity - Exploiting Nitrogen's Chemical Personality
Nitrogen-containing heterocycles are a cornerstone of antimicrobial drug discovery.[17][18][19] The lone pair of electrons on the nitrogen atoms can interact with bacterial enzymes or cellular structures, disrupting essential processes. The difference in the number and position of nitrogen atoms between pyrimidine and pyridine again leads to distinct antimicrobial profiles.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The standard method for quantifying the efficacy of a potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) via broth microdilution.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Strain Preparation: Culture the bacterial strains to be tested (e.g., E. coli, S. aureus) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[20]
-
Compound Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in a suitable sterile broth (e.g., Mueller-Hinton Broth). Concentrations may range from 250 µg/mL down to <1 µg/mL.[19]
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density with a plate reader.
Data Summary: Antimicrobial Activity
The following table presents representative MIC values for pyrimidine and pyridine derivatives, demonstrating their potential as antibacterial agents.
| Compound Class | Derivative Example | Bacterial Strain | Activity (MIC) | Reference |
| Pyrimidine | Indolyl-pyrimidine | S. aureus | Potent Activity | [21] |
| 5-Bromo-pyrimidine (5c) | E. coli | 6.25 µg/mL | ||
| 5-Bromo-pyrimidine (5e) | S. aureus | 6.25 µg/mL | ||
| Pyridine | Pyridine Salt Analog | B. subtilis | Good Activity | [22] |
| Bis(indolyl)pyridine (78c) | E. coli | Good Activity | [22] | |
| 2-Bromo-4-methylpyridine | E. coli | 0.25–1 mM | [17][18] |
Part 3: Structure-Activity Relationship (SAR) and Logic Flow
The decision to use a pyrimidine or pyridine scaffold is a critical step in the drug design process. The choice is governed by the structure of the target protein and the desired physicochemical properties of the final compound.
Workflow for Scaffold Selection and Optimization
Caption: Logical workflow for scaffold selection in drug design.
Key SAR Insights:
-
Pyrimidine Core: The 1,3-diazine structure makes the pyrimidine ring more electron-deficient than pyridine. This influences the pKa of the molecule and the reactivity of its substituents. The two nitrogens provide opportunities for bidentate interactions or allow for subtle repositioning within a binding pocket to achieve optimal geometry.
-
Pyridine Core: As a mono-azine, pyridine is less electron-deficient. It is a weaker base than many aliphatic amines but a stronger base than pyrimidine. Its single hydrogen bond acceptor dictates a more defined interaction with a target.
-
The 2-Bromo Substituent: The bromine atom is not merely a placeholder. It is a versatile synthetic handle for introducing further diversity via cross-coupling reactions. Furthermore, it can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Its electron-withdrawing nature also modulates the electronics of the heterocyclic ring.[23]
-
The 4-Ethyl Substituent: The ethyl group primarily influences the compound's lipophilicity (fat-solubility). This is a critical parameter affecting cell membrane permeability, oral bioavailability, and interaction with hydrophobic pockets in a target protein.
Conclusion
The choice between a 2-Bromo-4-ethylpyrimidine derivative and its pyridine analog is not a matter of inherent superiority but of strategic design. Pyrimidines offer greater complexity and flexibility in establishing hydrogen bonds, which can be crucial for achieving high potency and selectivity against targets like protein kinases. Pyridines provide a simpler, more constrained interaction profile that may be advantageous for other targets or for fine-tuning physicochemical properties.
This guide has demonstrated that both scaffolds are exceptionally fruitful starting points for the development of novel therapeutics. By understanding the fundamental chemical differences and employing the robust experimental protocols outlined herein, researchers can make informed decisions to accelerate the discovery of new and effective drugs. The provided data underscores that successful drug design hinges on the meticulous optimization of both the core scaffold and its peripheral substituents to achieve the desired biological effect.
References
- BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
- Kumar, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Research J. Pharm. and Tech.
- ResearchGate. (n.d.). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues | Request PDF.
- Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
- Sharma, K., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
- Ponomareva, O. N., et al. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. Molecules.
- SciSpace. (n.d.). Antibacterial Activities of New Compounds Nitrogen Heterocyclic Saturated.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.
- Gomaa, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
- Sciforum. (n.d.). Nitrogen heterocycles as potential antibacterial agents.
- ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF.
- ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Unknown Source. (n.d.). Synthesis and Antibacterial Activity of New Pinanyl Nitrogen-Containing Heterocycles.
- Patt, W. C., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
- Salman, A. S., et al. (2016). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. American Journal of Organic Chemistry.
- Nguyen, H. T., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances.
- Asian Pacific Journal of Cancer Biology. (2018). Cytotoxic Activity of Some Azole Derivatives.
- Al-Warhi, T., et al. (n.d.). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules.
- Academia.edu. (n.d.). Synthesis and biological activity of some pyrimidine derivatives.
- Suresh Kumar, G. V., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences.
- Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry.
- Baghdad Science Journal. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities.
- ResearchGate. (n.d.). Synthesis and biological activity of some pyrimidine derivatives.
- Shan, S., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry.
- Al-Ostath, R. A., et al. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules.
- AJOL.info. (n.d.). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE.
- Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors | Request PDF.
- BenchChem. (2025). Comparative Biological Activity of 2-Bromo-4-methylpyridine Derivatives: A Guide for Researchers.
- World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
- PubMed. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors.
- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- MDPI. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.
Sources
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. article.sapub.org [article.sapub.org]
- 11. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 12. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajol.info [ajol.info]
- 14. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sciforum.net [sciforum.net]
- 20. scispace.com [scispace.com]
- 21. wjarr.com [wjarr.com]
- 22. mdpi.com [mdpi.com]
- 23. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-4-ethylpyrimidine
Executive Summary
2-Bromo-4-ethylpyrimidine is a halogenated heterocyclic building block frequently used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis. While specific Safety Data Sheet (SDS) data for this exact ethyl derivative is often sparse compared to its methyl analogs, it shares the reactive alkylating potential and irritant profile of the halogenated pyrimidine class.
Immediate Safety Profile (Read-Across Toxicology):
-
Physical State: Liquid or low-melting solid (Treat as Liquid for safety margins).
-
Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335), Acute Toxicity (Oral - H302).
-
Critical Control: All handling must occur inside a certified chemical fume hood.
Part 1: Risk Assessment & Chemical Behavior
To select the correct PPE, we must understand the mechanism of exposure.
The Halogenated Pyrimidine Hazard
The bromine atom at the C2 position is electronically activated by the adjacent nitrogen atoms. This makes the compound susceptible to Nucleophilic Aromatic Substitution (
-
Biological Implication: If this compound contacts biological tissue (skin/mucous membranes), it can potentially alkylate proteins, leading to severe dermatitis, sensitization, or corneal damage.
-
Volatility: As a low-molecular-weight heterocycle, it likely possesses sufficient vapor pressure to cause respiratory irritation at ambient temperatures.
Physicochemical Properties (Inferred)
Data based on structural analogs (e.g., 2-Bromo-4-methylpyrimidine).
| Property | Value/Description | Safety Implication |
| State | Clear to yellow liquid | Splash protection is mandatory; dust masks are insufficient. |
| Solubility | Organic solvents (DCM, EtOAc) | Readily penetrates lipid bilayers (skin). |
| Reactivity | Electrophilic | Incompatible with strong oxidizers and strong bases. |
Part 2: The Barrier Strategy (PPE)
Directive: Do not rely on "standard" PPE. Use a barrier strategy based on permeation resistance.
Hand Protection (Glove Selection)
Halogenated heterocycles can permeate standard nitrile rubber.
-
Routine Handling (Small Scale < 5g):
-
Primary: Disposable Nitrile (minimum 0.11 mm thickness).
-
Technique: Double Gloving is required. The outer glove acts as a sacrificial layer against splashes; the inner glove protects against unseen permeation.
-
Change Frequency: Immediately upon splash or every 30 minutes.
-
-
Bulk Handling / Spill Cleanup:
-
Material: Silver Shield® (Laminate) or Viton®.
-
Why: Standard nitrile degrades rapidly upon prolonged contact with concentrated halogenated liquids.
-
Eye & Face Protection[1][2]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Contraindication: Safety glasses with side shields are insufficient . Liquids can wick around glasses via capillary action or enter from the top/bottom during a splash event.
Respiratory Protection
-
Primary Control: Engineering control (Fume Hood) is the only acceptable primary barrier.
-
Secondary (Spill/Hood Failure): Full-face respirator with Organic Vapor (OV) cartridges (Black band). N95/P100 filters alone do not stop vapors.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Matrix based on operational scale and engineering control availability.
Part 3: Operational Workflow
Trustworthiness: This protocol minimizes exposure vectors through specific handling techniques.
Pre-Operational Check
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
Quench Preparation: Have a beaker of dilute NaOH or Sodium Thiosulfate ready in the hood to neutralize potential spills (bromine stabilization).
Weighing & Transfer Protocol
Objective: Prevent "drip-back" on bottle threads, which is a common source of glove contamination.
-
Tare Setup: Place the receiving flask inside a secondary container (e.g., a plastic weigh boat) on the balance.
-
Transfer Method:
-
Do not pour.
-
Use a glass Pasteur pipette or a disposable syringe with a wide-bore needle.
-
Withdraw the liquid and dispense directly into the tared flask.
-
-
Decontamination: Immediately wipe the syringe/pipette exterior with a Kimwipe before disposal to prevent dripping on the waste container rim.
Reaction Setup (Suzuki Coupling Context)
When adding this compound to a reaction vessel:
-
Add the solvent first to the reaction vessel.
-
Add the pyrimidine second.
-
Reasoning: Adding the neat chemical to a dry flask increases the risk of aerosolization if the stirrer is accidentally activated. Solvent acts as a vapor suppressant.
Operational Workflow Diagram
Figure 2: Step-by-step workflow to minimize surface contamination during transfer.
Part 4: Emergency Response & Disposal[1]
Spill Management (< 10 mL)
-
Alert: Announce the spill to lab mates.
-
Isolate: Close the fume hood sash immediately to contain vapors.
-
Absorb: Use a vermiculite or polypropylene pad . Do not use paper towels (rapid evaporation).
-
Clean: Wipe area with acetone, followed by soap and water.
Waste Disposal[3]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with strong acids or oxidizers.
-
Labeling: Must explicitly list "this compound" – do not just label "Organic Waste." The bromine content is relevant for incineration protocols.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 130645-48-6 (2-Bromo-4-methylpyrimidine - Analog Read-Across). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
Washington State University. Safe Handling of Halogenated Solvents. Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
